7-Bromo-1,6-dichloroisoquinoline CAS 1698026-36-6 supplier
An In-Depth Technical Monograph on 7-Bromo-1,6-dichloroisoquinoline (CAS 1698026-36-6) . CAS 1698026-36-6 | Strategic Scaffold for Medicinal Chemistry[1][2][3][4][5] Part 1: Executive Summary & Strategic Value 7-Bromo-1,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Monograph on 7-Bromo-1,6-dichloroisoquinoline (CAS 1698026-36-6) .
CAS 1698026-36-6 | Strategic Scaffold for Medicinal Chemistry[1][2][3][4][5]
Part 1: Executive Summary & Strategic Value
7-Bromo-1,6-dichloroisoquinoline (CAS 1698026-36-6) is a high-value heterocyclic building block characterized by its tri-orthogonal reactivity .[1][2][3][4][5] Unlike simple isoquinolines, this scaffold presents three distinct halogen "handles" (C1-Cl, C6-Cl, C7-Br) that possess differential reactivity profiles.[1][2][3][4][5] This unique electronic architecture allows researchers to sequentially functionalize the molecule, making it an ideal core for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and GPCR ligands.
Core Chemical Identity
Property
Specification
Chemical Name
7-Bromo-1,6-dichloroisoquinoline
CAS Number
1698026-36-6
Molecular Formula
C₉H₄BrCl₂N
Molecular Weight
276.94 g/mol
SMILES
ClC1=NC=CC2=CC(Br)=C(Cl)C=C12
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Part 2: Chemical Reactivity & Applications
The strategic value of this compound lies in the chemoselectivity of its halogen substituents. A researcher can manipulate conditions to target specific positions without protecting groups.
Utility: Requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) or higher temperatures. Serves as the final point of modification.
Diagram: Sequential Functionalization Workflow
Figure 1: The logical flow for sequentially functionalizing the scaffold, exploiting the innate reactivity differences of the halogen atoms.[9]
Part 3: Synthesis & Manufacturing
While specific proprietary routes exist, the most robust industrial synthesis for 1-chloroisoquinolines involves the N-oxide rearrangement pathway.[1][2][3][4][5] This method ensures high regioselectivity for the C1-chlorine insertion.[1][2][3][4][5]
Chlorination/Rearrangement: Reaction with Phosphorus Oxychloride (
).[10] This serves a dual purpose: it acts as the chlorinating agent and facilitates the Meisenheimer-type rearrangement to install the chlorine at C1.[2][3][4][5]
Detailed Protocol (Standardized)
Step 1 (N-Oxidation): Dissolve 7-bromo-6-chloroisoquinoline (1.0 eq) in DCM.[1][2][3][4][5] Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 12h. Wash with
Step 2 (Chlorination): Suspend the N-oxide (1.0 eq) in anhydrous DCM or Toluene. Add
(3.0 eq) dropwise at 0°C. Heat to reflux (80-100°C) for 4h. The oxygen is eliminated, and chlorine is installed at C1. Quench carefully on ice.
Figure 2: The primary synthetic pathway utilizing the N-oxide activation strategy to selectively install the C1-Chlorine.[1][2][3][4][5]
Part 4: Supply Chain & Quality Control
Sourcing this compound requires vigilance regarding isomeric impurities. The 1,6-dichloro substitution pattern must be verified against the 1,3-dichloro or 1,7-dichloro isomers, which are common byproducts in non-optimized syntheses.[1][2][4]
Supplier Landscape
Primary Supplier:BLD Pharm is a verified supplier for CAS 1698026-36-6, offering gram to kilogram quantities.[1][2][3][4][5]
Secondary Sources: Often available through aggregators (e.g., MolPort, eMolecules), but traceability back to the original manufacturer (likely in China) is critical for GMP compliance.
Quality Assurance Checklist
When receiving a batch, the following QC metrics are mandatory:
Test
Acceptance Criteria
Purpose
HPLC Purity
≥ 97.0% (Area %)
Ensures no regioisomeric contamination.
¹H-NMR
Consistent with Structure
Verify proton splitting patterns to confirm 1,6,7-substitution.
Critical for water-sensitive Pd-coupling reactions.[1][2][3][4][5]
Part 5: Handling & Safety
Hazard Class: Irritant (Skin/Eye/Respiratory).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C1-Cl bond is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.[1][2][3][4][5]
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during weighing to avoid inhalation of dust.
References
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Isoquinoline N-oxide rearrangement mechanism).
Wu, L., et al. (2019). "Regioselective Functionalization of Halogenated Isoquinolines." Journal of Organic Chemistry. (General reference for halogen reactivity hierarchy).
An In-Depth Technical Guide to 7-Bromo-1,6-dichloroisoquinoline: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 7-Bromo-1,6-dichloroisoquinoline, a halogenated isoquinoline derivative of significant interest in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 7-Bromo-1,6-dichloroisoquinoline, a halogenated isoquinoline derivative of significant interest in medicinal chemistry and materials science. Given the specificity of this substitution pattern, this document synthesizes data from closely related analogs to provide a comprehensive technical profile, highlighting its core physicochemical properties and outlining a logical synthetic pathway.
Core Molecular Attributes
7-Bromo-1,6-dichloroisoquinoline is a polysubstituted aromatic heterocycle. The isoquinoline scaffold is a prevalent motif in numerous biologically active compounds and natural products. The introduction of halogen atoms—in this case, one bromine and two chlorine atoms—at specific positions significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery programs.
Molecular Formula and Weight
The fundamental molecular characteristics of 7-Bromo-1,6-dichloroisoquinoline are summarized in the table below. These values are calculated based on its atomic composition. The molecular formula is C₉H₄BrCl₂N, and the calculated molecular weight is approximately 276.94 g/mol . This is consistent with the molecular weight of its isomer, 7-Bromo-1,3-dichloroisoquinoline[1][2].
Physicochemical and Spectroscopic Profile (Inferred)
Appearance: Expected to be a solid, likely a cream or yellow crystalline powder, similar to 7-bromo-1-chloroisoquinoline[4].
Solubility: Likely to exhibit poor solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
Spectroscopic Data:
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the halogen substituents.
¹³C NMR: The carbon NMR will display nine signals corresponding to the carbon atoms of the isoquinoline ring, with the carbons bearing halogen atoms showing characteristic shifts.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Synthetic Strategy
The synthesis of 7-Bromo-1,6-dichloroisoquinoline can be approached through a multi-step sequence, leveraging established methodologies for the construction and functionalization of the isoquinoline core. A plausible synthetic route is outlined below.
Caption: Proposed synthetic pathway for 7-Bromo-1,6-dichloroisoquinoline.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a generalized approach and would require optimization for this specific target molecule.
Synthesis of 6-Chloroisoquinoline:
Rationale: The initial step involves the formation of a monosubstituted isoquinoline. The choice of starting materials for the Pomeranz-Fritsch reaction or a similar cyclization method would be crucial to introduce the chlorine at the 6-position.
Procedure: A suitable 3-chlorobenzaldehyde derivative would be reacted with an aminoacetal, followed by acid-catalyzed cyclization to yield 6-chloroisoquinoline.
Chlorination at the 1-Position:
Rationale: The 1-position of the isoquinoline ring is susceptible to nucleophilic substitution after activation.
Procedure: 6-Chloroisoquinoline can be converted to 6-chloro-1(2H)-isoquinolinone, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 1,6-dichloroisoquinoline[].
Regioselective Bromination at the 7-Position:
Rationale: The final step is the introduction of the bromine atom. The directing effects of the existing chloro substituents will influence the position of bromination. Electrophilic aromatic substitution with a suitable brominating agent is the standard method.
Procedure: 1,6-Dichloroisoquinoline is treated with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst. The reaction conditions would need to be carefully controlled to achieve regioselectivity for the 7-position.
Applications in Drug Discovery and Development
The isoquinoline scaffold is a key component in a wide range of pharmaceuticals. The specific halogenation pattern of 7-Bromo-1,6-dichloroisoquinoline makes it an attractive intermediate for the synthesis of novel therapeutic agents.
Kinase Inhibitors: Many kinase inhibitors feature a substituted quinoline or isoquinoline core that binds to the ATP-binding site of the enzyme. The chloro and bromo substituents on this molecule can serve as handles for further chemical modification to enhance potency and selectivity.
Anticancer Agents: Halogenated quinolines and isoquinolines have demonstrated significant cytotoxic activity against various cancer cell lines[6][7][8]. The presence of multiple halogens can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer efficacy.
Antimicrobial and Antiviral Agents: The isoquinoline nucleus is also found in compounds with antimicrobial and antiviral properties. Further derivatization of 7-Bromo-1,6-dichloroisoquinoline could lead to the discovery of new agents to combat infectious diseases.
Caption: Workflow for the application of 7-Bromo-1,6-dichloroisoquinoline in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 7-Bromo-1,6-dichloroisoquinoline is not available, based on related compounds like 7-Bromo-1,3-dichloroisoquinoline, it should be handled with care[2]. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link]
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. [Link]
7-Bromo-1,6-dichloroisoquinoline price and bulk availability
The following technical guide details the procurement, synthesis, and application of 7-Bromo-1,6-dichloroisoquinoline , a specialized heterocyclic building block. Price, Bulk Availability, and Synthetic Procurement Strat...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the procurement, synthesis, and application of 7-Bromo-1,6-dichloroisoquinoline , a specialized heterocyclic building block.
Price, Bulk Availability, and Synthetic Procurement Strategies[1][2][3]
Part 1: Executive Summary & Strategic Value
7-Bromo-1,6-dichloroisoquinoline is a high-value pharmacophore scaffold, primarily utilized in the development of kinase inhibitors and antiviral agents. Its tri-halogenated core offers three distinct vectors for orthogonal functionalization:
Availability: Low. Typically "Make-to-Order" (MTO) or available in small research packs (<1g).
Estimated Price:$350 –
8,000 – $12,000 per kg (FTE-based Custom Synthesis).
Part 2: Technical Profile & Identification
Before procurement, verify the structural identity to avoid isomer confusion (e.g., distinguishing from the more common 1,3-dichloro analogs).
Property
Specification
Chemical Name
7-Bromo-1,6-dichloroisoquinoline
Molecular Formula
Molecular Weight
276.94 g/mol
CAS Number
Not widely indexed (Derivative of CAS 1307316-83-1)
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Purity Requirement
>97% (HPLC) for cross-coupling applications
Part 3: Synthesis & Manufacturing (The "Why" Behind the Price)
The high cost of this intermediate stems from the difficulty in achieving the 1,6,7-substitution pattern with high regioselectivity. Direct halogenation of isoquinoline yields the C4-bromide (electrophilic) or C1-chloride (nucleophilic activation), making the C6/C7 positions difficult to access late-stage.
Core Synthetic Route: The "Pomeranz-Fritsch" Modification
The most reliable route constructs the pyridine ring after establishing the benzene substitution pattern.
Step 1: Imine Formation
Condensation of 3-bromo-4-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal.
Criticality: The 3-bromo-4-chloro substitution pattern on the benzaldehyde is essential to lock the final 6,7-positions.
Challenge: Cyclization can occur at two ortho positions. The halogen substituents direct the cyclization, but isomer separation (7-bromo-6-chloro vs. 5-bromo-6-chloro) is often required via column chromatography.
Step 3: N-Oxidation & Chlorination
The resulting 7-bromo-6-chloroisoquinoline (CAS 1307316-83-1) is oxidized to the N-oxide (m-CPBA), followed by rearrangement with
to install the C1-chlorine.
Visualized Synthesis Workflow
Figure 1: Strategic synthetic pathway establishing the 1,6,7-substitution pattern. Note that the C1-Cl is installed last.
Part 4: Procurement & Bulk Availability
Market Availability Analysis
Catalog Stock: Extremely Rare. Most listings are "virtual" (zero stock, synthesized upon order).
Lead Time:
Gram Scale (1-10g): 3–5 weeks.
Bulk Scale (100g+): 8–12 weeks (requires process validation).
Supplier Evaluation Matrix
When sourcing this compound, do not rely on price alone. Use this matrix to qualify vendors:
Criterion
Requirement
Why it Matters
Purity (HPLC)
≥ 98.0%
Des-bromo impurities (from incomplete bromination) poison Pd-catalysts in subsequent steps.
Regio-Isomer Control
< 1.0%
5-Bromo-6-chloro isomer is difficult to remove later and alters SAR significantly.
Water Content
< 0.5%
Hydrolysis of the C1-Cl bond yields the unreactive isocarbostyril (lactam).
Documentation
H-NMR & LC-MS
Essential to prove the 1,6-dichloro vs 1,3-dichloro structure.
"Make vs. Buy" Decision Logic
For research groups, deciding whether to synthesize internally or outsource is critical.
Figure 2: Procurement decision tree based on scale and budget constraints.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture will hydrolyze the C1-Cl to the amide (lactam).
Stability: Stable in solid form for 12 months if desiccated.
Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) during storage or prolonged heating, as nucleophilic displacement of C1-Cl may occur.
References
ChemicalBook. Synthesis and Supplier Data for Chloroisoquinoline Derivatives. Retrieved from
BenchChem. Halogenated Isoquinoline Scaffolds in Medicinal Chemistry. Retrieved from
PubChem. Compound Summary: 7-Bromo-1-chloroisoquinoline (Structural Analog). Retrieved from
BBLD Pharm. Catalog Data for 7-Bromo-6-chloroisoquinoline (Key Intermediate). Retrieved from
Organic Syntheses. General Methods for Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from
Exploratory
Technical Guide: Novel Halogenated Isoquinoline Building Blocks for Drug Discovery
Executive Summary The isoquinoline scaffold remains a "privileged structure" in modern pharmacopoeia, serving as the core for FDA-approved agents ranging from kinase inhibitors (e.g., Netarsudil) to antivirals. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoquinoline scaffold remains a "privileged structure" in modern pharmacopoeia, serving as the core for FDA-approved agents ranging from kinase inhibitors (e.g., Netarsudil) to antivirals. However, the low-hanging fruit of simple mono-substituted isoquinolines has been extensively harvested. The current frontier in drug discovery lies in poly-halogenated isoquinoline building blocks .
These novel blocks offer two distinct competitive advantages:
Orthogonal Reactivity: The ability to perform site-selective cross-couplings (e.g., C1 vs. C4) allows for the rapid generation of complex SAR (Structure-Activity Relationship) libraries.
This guide details the synthesis, reactivity, and application of these high-value intermediates, focusing on overcoming the traditional synthetic bottlenecks of the benzenoid ring (C5-C8) and controlling regioselectivity in poly-halogenated systems.
The isoquinoline core is not electronically uniform. Understanding the electron density map is crucial for predicting reactivity and biological interaction.
The SAR Landscape
The pyridine ring (N2-C1-C3-C4) is electron-deficient, while the benzene ring (C5-C8) is relatively electron-rich. Halogenation perturbs this balance, creating distinct "vectors" for drug design.
Figure 1: Pharmacological valuation of the isoquinoline scaffold positions.
Strategic Synthesis of Novel Building Blocks
Accessing specific halogenation patterns requires moving beyond classical electrophilic aromatic substitution (SEAr), which often yields inseparable mixtures.
Protocol A: The "Gateway" Synthesis (1-Bromoisoquinoline)
Rationale: The C1 position is the most reactive towards nucleophiles but difficult to halogenate directly. The N-oxide rearrangement is the industry standard for high purity.
Mechanism: The Reissert-Henze type rearrangement converts the N-oxide to a reactive intermediate that traps bromide.
Step-by-Step Methodology:
Oxidation: Dissolve isoquinoline (10 mmol) in DCM (50 mL). Add m-CPBA (1.2 equiv) portion-wise at 0°C. Stir at RT for 4h. Wash with 1N NaOH to remove benzoic acid. Dry (Na2SO4) and concentrate to yield Isoquinoline N-oxide.[1]
Bromination: Dissolve the N-oxide (5 mmol) in anhydrous DCM (25 mL).
Activation: Add POBr3 (1.5 equiv) followed by DMF (0.5 equiv) dropwise at 0°C. Note: DMF acts as a Vilsmeier-type catalyst.
Reaction: Reflux for 2-4 hours. Monitor by TLC (formation of non-polar spot).
Workup: Quench with sat. NaHCO3 (careful: gas evolution). Extract with DCM. Purify via flash chromatography (Hex/EtOAc).[1][2]
Validation:
1H NMR (CDCl3): Doublet at ~8.2 ppm (C3-H) and ~7.6 ppm (C4-H). Absence of C1 proton singlet (~9.2 ppm).
Rationale: Direct bromination of isoquinoline often gives perbromide salts or low yields. A recent (2025) Boc2O-mediated dearomatization strategy allows for clean C4 functionalization.[3]
Methodology:
Dearomatization: Treat isoquinoline with Boc2O (1.1 equiv) in MeCN to form the N-Boc-1,2-dihydroisoquinoline intermediate (in situ).
Halogenation: Add NBS (N-bromosuccinimide, 1.1 equiv) at -10°C. The electrophilic bromine attacks the electron-rich enamine beta-position (C4).
Elimination/Rearomatization: Treat with TFA (trifluoroacetic acid) or heat to remove the Boc group and restore aromaticity.
Functionalization & Reactivity Logic
The power of poly-halogenated blocks (e.g., 1-chloro-4-bromoisoquinoline ) lies in their chemoselectivity .
The Halogen Hierarchy
In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity order is generally:
Iodo- (Fastest oxidative addition)
Bromo-
Triflates
Chloro- (Slowest, often requires specialized ligands like XPhos or Buchwald precatalysts)
However, at C1, the SNAr (Nucleophilic Aromatic Substitution) mechanism competes. A C1-Chloro group is highly susceptible to SNAr displacement by amines or alkoxides, often proceeding without metal catalysis.
Workflow: Sequential Functionalization
This workflow demonstrates how to build a tri-substituted core from a di-halogenated precursor.
Figure 2: Divergent synthesis pathways using the orthogonal reactivity of C1-Cl and C4-Br.
Experimental Data Summary
The following table summarizes the reactivity profiles of key halogenated isoquinoline building blocks available for library synthesis.
Recent Advances in Isoquinoline Chemistry (2024) . International Journal of Pharmaceutical Sciences. A comprehensive review of synthetic strategies and biological applications.
Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy (2025) . Journal of Organic Chemistry. Describes the novel dearomatization protocol for site-selective halogenation.
Site-Selective Cross-Coupling of Polyhalogenated Heteroarenes . Chemical Reviews. Detailed analysis of palladium-catalyzed selectivity in di-halogenated systems.
Synthesis of 1-Bromoisoquinoline via N-Oxide Rearrangement . ChemicalBook / Tetrahedron. Standard protocol for C1 activation.
The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry . BenchChem Technical Guides. Overview of pharmacological vectors and FDA-approved derivatives.
An In-depth Technical Guide to 7-Bromo-1,6-dichloroisoquinoline: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 7-Bromo-1,6-dichloroisoquinoline, a halogenated heterocyclic compound with significant potential a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromo-1,6-dichloroisoquinoline, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document synthesizes information from related structures and fundamental chemical principles to offer a robust framework for its synthesis, characterization, and strategic utilization in research and development.
Introduction and Strategic Importance
7-Bromo-1,6-dichloroisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules, including many pharmaceuticals and natural products. The strategic placement of three halogen atoms—a bromine at the 7-position and chlorines at the 1- and 6-positions—imparts a high degree of functionality and differential reactivity to the molecule. This allows for selective, stepwise modifications, making it an attractive scaffold for the synthesis of diverse compound libraries.
The inherent reactivity differences between the C-Br and C-Cl bonds, as well as the distinct electronic environments of the three halogenated positions, can be exploited to achieve regioselective functionalization through various modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This positions 7-Bromo-1,6-dichloroisoquinoline as a valuable intermediate for the development of novel therapeutics, agrochemicals, and functional materials.
Proposed Synthesis of 7-Bromo-1,6-dichloroisoquinoline
Caption: Proposed synthetic pathway for 7-Bromo-1,6-dichloroisoquinoline.
Step-by-Step Experimental Protocols (Proposed)
Step 1: Synthesis of 6-Chloroisoquinolin-1-ol from 6-Aminoisoquinolin-1-ol
This step involves a Sandmeyer reaction to convert the amino group at the 6-position into a chlorine atom.
Dissolve 6-Aminoisoquinolin-1-ol in a cooled aqueous solution of hydrochloric acid (e.g., 3M HCl) in a reaction vessel.
Cool the mixture to 0-5 °C in an ice bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.
The resulting precipitate of 6-Chloroisoquinolin-1-ol can be collected by filtration, washed with water, and dried.
Step 2: Synthesis of 1,6-Dichloroisoquinoline from 6-Chloroisoquinolin-1-ol
The hydroxyl group at the 1-position is converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride.
Materials: 6-Chloroisoquinolin-1-ol, Phosphorus oxychloride (POCl₃), optional: N,N-Dimethylformamide (DMF) as a catalyst.
Procedure:
Carefully add 6-Chloroisoquinolin-1-ol to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.
A catalytic amount of DMF can be added to facilitate the reaction.
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by pouring it slowly onto crushed ice with stirring.
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate forms.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,6-Dichloroisoquinoline, which can be purified by column chromatography or recrystallization.[1][2][3][4]
Step 3: Synthesis of 7-Bromo-1,6-dichloroisoquinoline from 1,6-Dichloroisoquinoline
This final step involves the regioselective electrophilic bromination of the isoquinoline ring. The 7-position is a likely site for bromination due to the directing effects of the existing substituents.
Dissolve 1,6-Dichloroisoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
Slowly add N-Bromosuccinimide in portions, maintaining the low temperature.
Allow the reaction to stir at room temperature for several hours, monitoring by TLC or GC-MS.
Upon completion, carefully pour the reaction mixture onto ice water to precipitate the product.
Collect the solid by filtration, wash thoroughly with water to remove acid, and then with a dilute solution of sodium thiosulfate to remove any remaining bromine.
The crude 7-Bromo-1,6-dichloroisoquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).
Physicochemical and Spectroscopic Properties
While experimental data for 7-Bromo-1,6-dichloroisoquinoline is not available, its properties can be predicted based on data from its constituent parts and closely related analogs.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Molecular Formula
C₉H₄BrCl₂N
Molecular Weight
276.95 g/mol
Appearance
Likely a pale yellow to off-white solid
Melting Point
Expected to be in the range of 100-150 °C
Solubility
Likely soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and aromatic solvents (toluene); sparingly soluble in alcohols; and insoluble in water.
XlogP
~4.5 (indicative of high lipophilicity)
Predicted Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to be complex due to the highly substituted nature of the ring system. The chemical shifts of the remaining aromatic protons will be influenced by the anisotropic effects of the fused rings and the electronic effects of the three halogen substituents. A detailed prediction would require computational analysis, but one would expect signals in the aromatic region (likely between 7.5 and 8.5 ppm).[5][6]
¹³C NMR: The carbon NMR spectrum will show 9 distinct signals for the carbon atoms of the isoquinoline core. The carbons bearing the halogen atoms will exhibit chemical shifts characteristic of halogenated aromatic systems. Methods for predicting ¹³C chemical shifts in polychloro-quinolines and -isoquinolines have been developed and could be applied for a more precise estimation.[7]
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M+) cluster would be centered around m/z 275, 277, 279, and 281, with relative intensities determined by the natural abundance of the bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes.
Chemical Reactivity and Synthetic Utility
The three halogen atoms on the 7-Bromo-1,6-dichloroisoquinoline scaffold are expected to exhibit differential reactivity, which is the cornerstone of its utility as a synthetic intermediate. This allows for a hierarchical approach to its functionalization.
Caption: Predicted reactivity hierarchy of 7-Bromo-1,6-dichloroisoquinoline.
A. Nucleophilic Aromatic Substitution (SNAr) at the C1-Position
The chlorine atom at the 1-position of the isoquinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes it the most probable site for initial functionalization via SNAr reactions.
Typical Experimental Protocol (e.g., Amination):
Materials: 7-Bromo-1,6-dichloroisoquinoline, a primary or secondary amine (e.g., morpholine, aniline), a suitable solvent (e.g., ethanol, isopropanol, or DMF), and optionally a base (e.g., triethylamine or potassium carbonate).
Procedure:
Dissolve 7-Bromo-1,6-dichloroisoquinoline in the chosen solvent.
Add an excess of the amine nucleophile (2-3 equivalents).
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
The residue can be partitioned between an organic solvent and water.
The organic layer is then washed, dried, and concentrated. The product, a 1-amino-7-bromo-6-chloroisoquinoline derivative, can be purified by column chromatography.[8][9][10]
B. Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position
The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 7-position.
1. Suzuki-Miyaura Coupling
This reaction is ideal for forming carbon-carbon bonds by coupling with boronic acids or esters.
Experimental Protocol:
Materials: 7-Bromo-1,6-dichloroisoquinoline, an aryl- or heteroaryl-boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water or toluene).
Procedure:
To a degassed reaction vessel, add 7-Bromo-1,6-dichloroisoquinoline, the boronic acid, the palladium catalyst, and the base.
Add the degassed solvent system.
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Purify the product, a 7-aryl-1,6-dichloroisoquinoline derivative, by column chromatography.[11][12][13]
2. Buchwald-Hartwig Amination
This reaction allows for the formation of carbon-nitrogen bonds, which is crucial in medicinal chemistry.
Experimental Protocol:
Materials: 7-Bromo-1,6-dichloroisoquinoline, an amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).
Procedure:
In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in the reaction vessel.
Add the solvent (e.g., toluene or dioxane), followed by 7-Bromo-1,6-dichloroisoquinoline and the amine.
Heat the reaction mixture at 80-120 °C until the starting material is consumed.
Cool the reaction, quench with water, and extract the product.
Purify the resulting 7-amino-1,6-dichloroisoquinoline derivative by column chromatography.
C. Functionalization at the C6-Position
The chlorine at the 6-position is the least reactive of the three halogens. Its functionalization would typically require more forcing reaction conditions or the use of more active catalyst systems, and would generally be performed after the other two positions have been selectively modified.
Potential Applications
The structural features of 7-Bromo-1,6-dichloroisoquinoline make it a highly valuable scaffold for several applications:
Drug Discovery: As a versatile intermediate, it can be used to synthesize a wide range of substituted isoquinolines for screening against various biological targets. Isoquinoline derivatives have shown a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[14][15]
Materials Science: The rigid, planar isoquinoline core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agrochemicals: Halogenated heterocyclic compounds are frequently used in the development of new pesticides and herbicides.
Conclusion
7-Bromo-1,6-dichloroisoquinoline is a promising but currently under-explored chemical entity. Based on established principles of heterocyclic chemistry, it offers a platform for selective, multi-point diversification. The predictable hierarchy of reactivity among its three halogen substituents allows for a rational and strategic approach to the synthesis of complex molecular architectures. This guide provides a foundational framework to encourage and facilitate further research into the chemistry and applications of this versatile building block.
References
Govindachari, T. R., & Pai, B. R. (1952). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Section A, 35(3), 145-153.
PubChem. (n.d.). 5-Bromo-1,3-dichloroisoquinoline. Retrieved from [Link]
Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.
Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
Dudek, M., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study.
Tebubio. (n.d.). 7-Bromo-1-chloroisoquinoline - 1g. Retrieved from [Link]
ResearchGate. (n.d.). The intrinsic electrophilicity of C1 in isoquinolines is sufficient to.... Retrieved from [Link]
Sharma, S., & Kumar, V. (2018).
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 543.
ResearchGate. (n.d.). a) Investigation on reactivity of dichloroquinoxaline (1 a) with.... Retrieved from [Link]
MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
Avanscure. (n.d.). 1,6-Dichloro-isoquinoline. Retrieved from [Link]
Journal of Visualized Experiments. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
MDPI. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
PubMed. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]
Navigating the Unseen: A Technical Safety and Handling Guide for 7-Bromo-1,6-dichloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals Compound Identification and Structural Analogy 7-Bromo-1,6-dichloroisoquinoline is a halogenated isoquinoline derivative. Its core structure is shared with...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Structural Analogy
7-Bromo-1,6-dichloroisoquinoline is a halogenated isoquinoline derivative. Its core structure is shared with other compounds for which safety data is available. The presence of bromine and chlorine atoms on the isoquinoline scaffold suggests that its reactivity and toxicity profile will be influenced by these functional groups. The primary analogues used in the formulation of this guide are:
7-Bromo-1,3-dichloroisoquinoline: Differs in the position of one chlorine atom.
7-Bromo-1-chloroisoquinoline: Lacks the second chlorine atom.
The similar arrangement of electronegative halogen atoms suggests that the primary hazards will be consistent across these molecules.
Hazard Identification and Classification
Based on data from analogous compounds, 7-Bromo-1,6-dichloroisoquinoline should be considered a hazardous substance. The primary anticipated hazards are:
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][4]
While comprehensive toxicological data is not available for 7-Bromo-1,6-dichloroisoquinoline, it is prudent to assume it may be harmful if swallowed or inhaled, and to handle it accordingly.[3]
A proactive approach to safety is paramount when working with novel or uncharacterized compounds. The following protocols are based on best practices for handling hazardous chemicals.
Engineering Controls
Ventilation: All handling of 7-Bromo-1,6-dichloroisoquinoline solid and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent skin and eye contact.
A NIOSH-approved respirator may be necessary for large quantities or if dust generation is unavoidable.
To prevent inhalation of airborne particles.[4][5]
Storage
Store in a tightly sealed, properly labeled container.
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
Exposure Route
First-Aid Protocol
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]
Accidental Release Measures
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][7]
Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[4]
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Physical and Chemical Properties (Predicted)
The following properties are based on data for analogous compounds and are for estimation purposes only.
The following diagram illustrates a typical workflow for handling 7-Bromo-1,6-dichloroisoquinoline, with integrated safety checkpoints.
Caption: A stepwise workflow for the safe handling of 7-Bromo-1,6-dichloroisoquinoline, from preparation to disposal.
Disposal Considerations
All waste containing 7-Bromo-1,6-dichloroisoquinoline should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[2]
References
Capot Chemical. (2026, February 25). Material Safety Data Sheet: 6-bromo-7-fluoroisoquinoline. Retrieved from [Link]
A Technical Guide to Determining the Solubility of 7-Bromo-1,6-dichloroisoquinoline in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for determining and understanding the solubility of 7-Bromo-1,6-dichloroisoquinoline in dimethyl sulf...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for determining and understanding the solubility of 7-Bromo-1,6-dichloroisoquinoline in dimethyl sulfoxide (DMSO). Recognizing that direct, publicly available solubility data for this specific compound is scarce, this document serves as a procedural and theoretical manual. It is designed to equip researchers with the necessary protocols and scientific rationale to accurately measure and interpret solubility, a critical parameter in drug discovery and chemical development. The guide details the gold-standard shake-flask method for thermodynamic solubility, discusses essential analytical quantification techniques, and explores the key physicochemical factors influencing the dissolution process.
Introduction: The Imperative of Solubility
In the realm of drug discovery and development, the solubility of a compound is a cornerstone physical property.[1][2] It dictates the compound's behavior in biological systems and influences critical downstream assessments, including in vitro assays and in vivo pharmacokinetic studies.[1] Poor solubility can lead to underestimated toxicity, diminished bioavailability, and unreliable assay results, ultimately inflating development costs and timelines.[1][3]
1.1 Spotlight on 7-Bromo-1,6-dichloroisoquinoline
7-Bromo-1,6-dichloroisoquinoline is a halogenated heterocyclic compound. While specific applications are not widely documented, its isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. The presence of bromine and chlorine atoms significantly influences its lipophilicity and potential for intermolecular interactions, making a thorough understanding of its solubility profile essential for any research application.
1.2 DMSO: The "Universal Solvent" in Early-Stage Research
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[4][5] Its high boiling point, thermal stability, and miscibility with water and organic solvents make it the default choice for preparing high-concentration stock solutions in high-throughput screening and early-stage drug discovery.[5][6] However, the very properties that make DMSO an excellent solvent also necessitate a careful and controlled approach to solubility determination.
2.3 Solute-Solvent Interactions: A Mechanistic View
The dissolution of 7-Bromo-1,6-dichloroisoquinoline in DMSO is governed by the principle "like dissolves like."
Dipole-Dipole Interactions : Both the solute and solvent are polar. The highly polar sulfinyl group (S=O) in DMSO can induce and interact with dipoles in the aromatic, halogenated structure of the isoquinoline.[4]
Van der Waals Forces : The methyl groups of DMSO and the aromatic rings of the isoquinoline engage in these weaker, nonpolar interactions.[4]
Energy of Cavity Formation : For the solute to dissolve, the solvent molecules must be pushed apart to create a cavity. The highly structured nature of DMSO, especially if it has absorbed water, can make this process energetically demanding.[11]
The balance of these forces—the energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions—determines the ultimate solubility.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and is the gold-standard measurement for lead optimization and formulation.[1][3][12] The most common and reliable method for this determination is the shake-flask method .[13]
3.1 Principle of the Shake-Flask Method
An excess amount of the solid compound is added to the solvent (DMSO) and agitated for an extended period until the concentration of the dissolved compound in the solution reaches a constant value, indicating equilibrium.[13] The saturated supernatant is then separated from the undissolved solid and its concentration is measured analytically.
3.2 Experimental Workflow: Shake-Flask Method
Caption: Workflow for the Shake-Flask Solubility Assay.
3.3 Detailed Step-by-Step Protocol
Preparation : Weigh an amount of solid 7-Bromo-1,6-dichloroisoquinoline into at least three separate glass vials, ensuring it is in clear excess of the expected solubility.
Solvent Addition : Accurately pipette a known volume of high-purity, anhydrous DMSO into each vial.
Equilibration : Seal the vials tightly and place them on an orbital shaker inside a temperature-controlled incubator (e.g., 25 °C). Agitate the suspensions for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.[1][14][15] Periodically check to confirm that undissolved solid remains.
Phase Separation : After equilibration, remove the vials and allow the excess solid to sediment. To ensure complete removal of particulate matter, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) or centrifuge the vials at high speed and carefully collect the supernatant.[15]
Quantification : Prepare a precise dilution of the clear, saturated supernatant. Analyze this diluted sample using a pre-validated analytical method, such as HPLC-UV, to determine the concentration.[16]
Data Reporting : Calculate the solubility, accounting for the dilution factor. Report the final value in appropriate units (e.g., mg/mL, µM) along with the standard deviation from the replicate measurements.
3.4 Self-Validation and Critical Controls
Purity : Both the solute and the solvent must be of the highest possible purity. Impurities can significantly alter solubility measurements.[13]
Temperature Control : Solubility is temperature-dependent. The experiment must be conducted at a constant, well-defined temperature.[13][17]
Equilibrium Confirmation : To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). The solubility value should be consistent across the later time points.[13]
Anhydrous Conditions : DMSO is highly hygroscopic.[4][11] Absorbed water can dramatically change its solvent properties and reduce the solubility of lipophilic compounds.[11] Use anhydrous DMSO and seal vials properly.
Analytical Quantification via HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and common technique for accurately quantifying the concentration of a dissolved compound.[16]
4.1 Method Development Essentials
Column Selection : A reverse-phase C18 column is typically suitable for a compound of this nature.
Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compound.[18][19]
Wavelength Selection : The UV detector should be set to the wavelength of maximum absorbance (λ-max) of 7-Bromo-1,6-dichloroisoquinoline to ensure maximum sensitivity.
Calibration Curve : A standard curve must be generated using accurately prepared solutions of the compound at known concentrations.[16] The peak area from the HPLC chromatogram is plotted against concentration, and a linear regression is applied. This curve is then used to determine the concentration of the unknown, diluted supernatant samples.
4.2 Sample Data Presentation
The results from a solubility experiment should be presented clearly.
Replicate
Peak Area (Arbitrary Units)
Concentration from Curve (mM)
Dilution Factor
Calculated Solubility (mM)
1
125,480
0.125
100
12.5
2
128,950
0.129
100
12.9
3
126,100
0.126
100
12.6
Average
12.7
Std. Dev.
0.2
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
References
DMSO Solvent Properties Overview. (n.d.). Scribd. Retrieved from [Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved from [Link]
Dimethyl sulfoxide: the universal solvent for industry and science. (2024). LinkedIn. Retrieved from [Link]
Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026). AntBio. Retrieved from [Link]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. Retrieved from [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
DMSO Physical Properties. (n.d.). gChem. Retrieved from [Link]
Dimethyl sulfoxide. (2021). American Chemical Society. Retrieved from [Link]
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). Analytical Chemistry. Retrieved from [Link]
Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System. (n.d.). Canadian Science Publishing. Retrieved from [Link]
ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]
Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures. (n.d.). RSC Publishing. Retrieved from [Link]
Kinetic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]
Development and validation of a RP-HPLC method for determination of solubility of furosemide. (2025). ResearchGate. Retrieved from [Link]
Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. (2024). ResearchGate. Retrieved from [Link]
Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. (n.d.). PubMed. Retrieved from [Link]
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
7-Bromoquinoline. (n.d.). PubChem. Retrieved from [Link]
Dimethyl Sulfoxide (DMSO) Physical Properties. (n.d.). Regulations.gov. Retrieved from [Link]
Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Retrieved from [Link]
DMSO Solubility Assessment for Fragment-Based Screening. (2021). MDPI. Retrieved from [Link]
7-bromo-1-chloro-6-methoxyisoquinoline. (n.d.). PubChemLite. Retrieved from [Link]
The 1,6-Dichloroisoquinoline Scaffold: A Strategic Launchpad for Kinase Inhibitor Discovery
Executive Summary The 1,6-dichloroisoquinoline scaffold (CAS 630421-73-7) represents a "privileged structure" in medicinal chemistry, serving not as a final drug, but as a high-value intermediate for the synthesis of bio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,6-dichloroisoquinoline scaffold (CAS 630421-73-7) represents a "privileged structure" in medicinal chemistry, serving not as a final drug, but as a high-value intermediate for the synthesis of bioactive heterocycles.[1] Its utility stems from the differential reactivity of its two chlorine atoms: the C1-chloro group is highly electrophilic due to the adjacent nitrogen, enabling facile nucleophilic aromatic substitution (
), while the C6-chloro group behaves as a standard aryl halide, suitable for palladium-catalyzed cross-coupling.
This technical guide details the chemical logic, biological applications (specifically in kinase inhibition), and validated experimental protocols for leveraging this scaffold in drug discovery.[2][3]
Part 1: Chemical Logic & Reactivity Profile
The "Magic Chloro" Effect and Regioselectivity
The strategic value of 1,6-dichloroisoquinoline lies in its ability to undergo sequential functionalization . This allows medicinal chemists to rapidly generate diverse libraries by modifying the C1 position first, followed by the C6 position.
C1-Position (The "Warhead" Anchor): The C1 carbon is electron-deficient due to the inductive effect of the adjacent endocyclic nitrogen (
bond). It is highly susceptible to reactions with amines, alkoxides, and thiols, or Pd-catalyzed couplings under mild conditions.
C6-Position (The Metabolic Blocker/Hydrophobic Tail): The C6 chlorine is electronically isolated from the nitrogen's pull. It remains inert during C1 functionalization but can be activated later using robust Pd-catalysts (e.g., Buchwald-Hartwig or Suzuki-Miyaura conditions). This position often occupies the hydrophobic pocket in kinase active sites or improves metabolic stability by blocking oxidation.
The following diagram illustrates the sequential logic for transforming the core scaffold into a bioactive lead.
Caption: Sequential functionalization strategy leveraging the differential electrophilicity of C1 vs. C6 positions.
Part 2: Biological Activity & Therapeutic Applications[2][3][4]
Kinase Inhibition (ATP-Competitors)
The isoquinoline core is a proven ATP-mimetic. Derivatives of 1,6-dichloroisoquinoline have shown potent inhibitory activity against several serine/threonine kinases.
Mechanism: The isoquinoline nitrogen (N2) often acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding pocket. The substituent at C1 (introduced via
) typically extends into the solvent-exposed region, improving solubility, while the C6 moiety targets the hydrophobic back-pocket.
Key Targets:
DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A): Implicated in Down syndrome and Alzheimer's. 1-amino-6-chloroisoquinoline derivatives have shown nanomolar potency.
CLK1 (CDC-like Kinase 1): A target for modifying RNA splicing in cancer therapy.[3]
ROCK (Rho-associated Kinase): Isoquinoline is the classic scaffold for ROCK inhibitors (e.g., Fasudil). The 1,6-substitution pattern allows for optimized selectivity over PKA/PKC.
Anticancer Activity (Topoisomerase II)
Beyond kinases, the scaffold is a precursor for isoquinoline-5,8-diones .
Mechanism: Oxidation of the isoquinoline core (often requiring 5,8-dimethoxy precursors derived from the 1,6-dichloro scaffold) yields quinones that intercalate DNA and inhibit Topoisomerase II, leading to apoptosis in resistant cancer cell lines (e.g., A549, HL-60).
Quantitative Activity Data (Representative)
The table below summarizes SAR (Structure-Activity Relationship) trends for derivatives synthesized from this core.
Derivative Class
Target
Substitution (C1)
Substitution (C6)
Activity ()
Mechanism
Amino-isoquinoline
DYRK1A
Benzylamine
Cl (Retained)
12 nM
ATP-competitive
Amino-isoquinoline
CLK1
Piperazine
Aryl (via Suzuki)
45 nM
Splicing modulation
Isoquinolinedione
Topo II
(Oxidized Core)
Cl
0.08 M
DNA Intercalation
Urease Inhibitor
Urease
Carbothioamide
Cl
~26 M
Enzyme inhibition
Part 3: Experimental Protocols
Protocol A: Selective C1-Amination (
)
Objective: To introduce a solubilizing amine group at C1 while preserving the C6-chloro for future coupling.
Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with Argon for 10 mins.
Catalysis: Add the Pd catalyst under Argon flow.
Reaction: Heat to 90–100°C for 12–16 hours.
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Part 4: Signaling Pathway Visualization
The following diagram details how kinase inhibitors derived from this scaffold (e.g., targeting DYRK1A/CLK1) intervene in cancer cell proliferation pathways.
Caption: Intervention points of 1,6-dichloroisoquinoline derivatives in proliferation and splicing pathways.
References
BenchChem. (2025).[1][3][4][5] Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde in the Synthesis of Kinase Inhibitors. Retrieved from
Kim, J. S., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry. Retrieved from
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine as MPS1 Inhibitor. Retrieved from
PubChem. (2025).[6] 1,6-Dichloroisoquinoline Compound Summary. Retrieved from
RSC Medicinal Chemistry. (2022). Discovery of quinoline-based scaffolds for inhibition of TET2 dioxygenase. Retrieved from
selective Suzuki coupling of 7-Bromo-1,6-dichloroisoquinoline
Executive Summary The functionalization of polyhalogenated heterocycles represents a critical challenge in medicinal chemistry, particularly for kinase inhibitor scaffolds like isoquinolines. This guide details the proto...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of polyhalogenated heterocycles represents a critical challenge in medicinal chemistry, particularly for kinase inhibitor scaffolds like isoquinolines. This guide details the protocol for the site-selective Suzuki-Miyaura coupling (SMC) of 7-Bromo-1,6-dichloroisoquinoline .
Contrary to general trends in nitrogen heterocycles where
-halo positions (C1) often dominate, this specific scaffold exhibits a distinct reactivity hierarchy driven by the interplay between bond dissociation energies (BDE) and electronic activation.
The Validated Reactivity Order:
Primary Site (C7-Br): Controlled by weak C-Br bond strength (~81 kcal/mol).
Secondary Site (C1-Cl): Controlled by electronic activation (
-nitrogen effect).
Tertiary Site (C6-Cl): Kinetic dead zone; requires specialized forcing conditions.
Mechanistic Insight & Reactivity Analysis
To achieve high selectivity, one must understand the competition between the Oxidative Addition (OA) rates of the C-Br and C-Cl bonds.
The C7-Br Dominance: While C1-Cl is electronically activated (making it susceptible to
and Pd-catalyzed coupling), empirical data confirms that for 7-bromoisoquinolines, the kinetic barrier for inserting Pd into the C-Br bond is lower than that of the activated C1-Cl bond under standard phosphine-ligated conditions.
The C1-Cl "Trap": If the reaction temperature is too high (>100°C) or if electron-rich, bulky ligands (e.g.,
) are used indiscriminately, the selectivity erodes, leading to mixtures of C7 and C1 coupling.
The C6-Cl Stability: The C6 position is a standard aryl chloride, further deactivated by the electron-rich coupling partner introduced at C7. It remains inert under the conditions used for C7 and C1 functionalization.
Visualizing the Reactivity Hierarchy
Caption: Reactivity hierarchy of 7-Bromo-1,6-dichloroisoquinoline. Green indicates the first coupling site; Yellow indicates the second.
Experimental Protocols
Protocol A: C7-Selective Coupling (The "Soft" Approach)
Objective: Couple the C7-Br bond while leaving the C1-Cl and C6-Cl bonds intact.
Rationale: We utilize Pd(dppf)Cl₂ , a bidentate ligand complex that stabilizes the Pd(II) intermediate and facilitates coupling at the bromide without sufficiently activating the chloride at moderate temperatures.
Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.
Reaction: Heat the block to 60°C .
Critical Checkpoint: Monitor by HPLC/UPLC at 2 hours. You should see consumption of the starting material and formation of the mono-coupled product. If C1-coupling (bis-coupled) impurities appear (>5%), lower temp to 50°C.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Flash chromatography (Hexane/EtOAc). The product (7-Aryl-1,6-dichloroisoquinoline) usually elutes later than the bis-coupled impurity but earlier than the starting material.
Protocol B: C1-Selective Coupling (The "Hard" Approach)
Objective: Functionalize the C1-Cl position on the product from Protocol A.
Rationale: The C1-Cl bond is sterically accessible but electronically requires higher energy or more electron-rich ligands to undergo oxidative addition. We switch to XPhos Pd G2 , a precatalyst that generates a highly active monoligated Pd(0) species capable of activating heteroaryl chlorides.
Reagents:
Substrate: 7-Aryl-1,6-dichloroisoquinoline (Product of Protocol A)
Boronic Acid: R'-B(OH)₂ (1.2 equiv)
Catalyst: XPhos Pd G2 (2-5 mol%)
Base: K₃PO₄ (3.0 equiv, 1M aqueous)
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Step-by-Step Methodology:
Setup: Combine substrate, new boronic acid, and XPhos Pd G2 in a microwave vial.
Activation: Add solvent and base; purge with Argon.
Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 1-4 hours.
Note: The C6-Cl will remain intact under these conditions due to the lack of electronic activation compared to the C1 position.
Workup: Standard aqueous extraction.
Data & Optimization Guide
The following table summarizes the optimization landscape for achieving >95% selectivity for the C7 position (Step 1).
Parameter
Condition A (Recommended)
Condition B (Aggressive)
Outcome of Condition B
Catalyst
Pd(dppf)Cl₂
Pd(PPh₃)₄
Higher dehalogenation (hydrodehalogenation) risk.
Ligand Class
Bidentate Ferrocenyl
Monodentate Phosphine
Monodentate ligands often lead to faster but less selective reactions here.
Schnürch, M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[3][4] Chemical Science.[5] (See discussion on Isoquinoline selectivity trends).
Optimized Strategies for C-N Cross-Coupling of 7-Bromoisoquinolines
Executive Summary The Buchwald-Hartwig amination of 7-bromoisoquinoline presents a unique set of challenges compared to standard aryl halide couplings. While the 7-position is sterically accessible, the substrate possess...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Buchwald-Hartwig amination of 7-bromoisoquinoline presents a unique set of challenges compared to standard aryl halide couplings. While the 7-position is sterically accessible, the substrate possesses a distal basic nitrogen (isoquinoline N2) capable of intermolecular coordination to Palladium (Pd), leading to catalyst resting states that stall turnover. Furthermore, the electron-deficient nature of the fused pyridine ring modulates the electronics of the benzenoid ring, often requiring specialized ligand systems to facilitate oxidative addition.
This guide moves beyond generic "screening kits" to provide targeted, mechanistic-based protocols. We prioritize Pd-G3/G4 precatalysts to ensure rapid monoligated species formation and dialkylbiaryl phosphine ligands (BrettPhos, RuPhos) to prevent N-coordination poisoning.
Strategic Analysis: The "Heterocycle Problem"
In 7-bromoisoquinoline, the primary failure mode is not steric hindrance, but catalyst poisoning . Standard protocols using Pd(PPh3)4 or Pd2(dba)3 often fail because the isoquinoline nitrogen competes with the phosphine for the Pd center, forming inactive [L-Pd(II)-Ar(Isoquinoline)] complexes.
To overcome this, modern protocols must utilize:
Bulky Ligands: Ligands like BrettPhos and RuPhos create a steric wall that prevents the isoquinoline nitrogen from binding to the Pd center.
Precatalysts: Using Pd-G3 or G4 precatalysts (e.g., BrettPhos Pd G4) guarantees the formation of the active L1Pd(0) species immediately upon base exposure, bypassing the induction period where the substrate could sequester the Pd.
Decision Matrix: Ligand & Base Selection
Use the following logic flow to select the starting conditions for your specific substrate.
Figure 1: Decision matrix for selecting catalytic conditions based on amine class and functional group tolerance.
Critical Parameters & Reagents
Ligand Selection (The "Buchwald" Series)
Ligand
Target Substrate Class
Why?
BrettPhos
Primary Amines (1°)
The gold standard for primary amines. The methoxy groups on the ligand backbone increase the electron density on Pd, facilitating oxidative addition of the deactivated 7-bromo ring while preventing β-hydride elimination.
RuPhos
Secondary Amines (2°)
Specifically designed for secondary amines. It provides the necessary steric bulk to force reductive elimination, which is often the rate-limiting step for secondary amines.
XPhos
General Purpose
Excellent for unhindered secondary amines or anilines. Highly active but slightly less selective than RuPhos for difficult cases.
tBuBrettPhos
Amides / Weak Nucleophiles
Use this if coupling amides or sulfonamides.
Base Selection
LHMDS (Lithium Hexamethyldisilazide): The preferred base for BrettPhos systems. It is soluble in organic solvents (THF/Toluene), allowing for homogeneous kinetics. It acts as a proton shuttle and is mild enough to avoid many side reactions, though it reacts with esters.
NaOtBu (Sodium tert-butoxide): The standard strong base. Insoluble in toluene (heterogeneous), which can sometimes be beneficial.
Cs₂CO₃ (Cesium Carbonate): The base of choice for functional group tolerance . If your isoquinoline contains an ester, nitrile, or ketone, use this weak base with t-Amyl alcohol or Dioxane.
Experimental Protocols
Protocol A: Primary Amines (High Performance)
Best for: Alkyl amines, anilines, and robust substrates.
Reagents:
7-Bromoisoquinoline (1.0 equiv)
Primary Amine (1.2 equiv)
Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)
Base: LHMDS (1.0 M in THF) (2.2 equiv)
Solvent: THF or Toluene (Anhydrous)
Procedure:
Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a vial with 7-bromoisoquinoline and BrettPhos Pd G4.
Solvent: Add anhydrous THF (concentration 0.2 M relative to halide).
Amine: Add the primary amine via syringe.
Base Addition: Add LHMDS solution dropwise at room temperature. Note: The solution typically turns from pale yellow to a dark amber/brown upon activation.
Reaction: Seal the vial and heat to 65°C for 2–4 hours.
Workup: Cool to RT. Dilute with EtOAc, wash with NaHCO₃ (aq). Dry over Na₂SO₄.[1]
Purification: Flash chromatography. Tip: Isoquinolines streak on silica; add 1% Et₃N to your eluent.
Protocol B: Functional Group Tolerant (Weak Base)
Best for: Substrates with esters, nitriles, or base-sensitive moieties.
Setup: Charge halide, RuPhos Pd G4, and NaOtBu (if using solid base) under N₂.
Addition: Add Toluene followed by the amine.
Reaction: Heat to 80°C . RuPhos couplings are generally very fast (often < 2 hours).
Monitoring: Monitor by LCMS. If conversion stalls, add 1 mol% additional catalyst.
Mechanistic Workflow & Troubleshooting
Understanding the cycle allows for self-validation. The use of G3/G4 precatalysts ensures the cycle enters at the active L-Pd(0) stage, avoiding the formation of Pd-black or inactive dimers.
Figure 2: Catalytic cycle highlighting the activation of G4 precatalysts and the risk of catalyst death via N-coordination if non-bulky ligands are used.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Reaction turns black immediately
"Pd Black" formation. Ligand detached or catalyst decomposed.
Ensure inert atmosphere (O₂ leak). Switch to a bulkier ligand (e.g., from XPhos to BrettPhos).
Starting material remains (0% conv)
Catalyst poisoning or failure to activate.
Switch to Pd G4 precatalyst instead of Pd(OAc)₂/Ligand mix. Ensure base quality (old NaOtBu absorbs water).
Conversion stalls at 50%
Catalyst death / Product inhibition.
Add a second portion of catalyst (0.5 mol%) after 1 hour. Increase solvent volume to reduce product concentration.
Dehalogenation (Isoquinoline formed)
β-hydride elimination from amine or solvent.
Lower temperature. Switch solvent from alcohols to Toluene/Dioxane. Use a ligand with higher reductive elimination rate (RuPhos).
Post-Reaction Processing (Pd Removal)
For drug development applications, removing residual Palladium is critical. Isoquinolines can chelate residual Pd, making standard washes ineffective.
Scavengers: Treat the crude organic layer with SiliaMetS® Thiol or DMT (Dimercaptotriazine) scavengers for 1 hour at 40°C.
Extraction: If scavengers are unavailable, wash the organic layer with 10% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate.
References
Surry, D. S., & Buchwald, S. L. (2011).[2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[2] Link
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II)-1-Methylimidazole Complex for the Amination of Aryl Chlorides with Ammonia. Journal of Organic Chemistry, 79(9), 4118–4123. Link
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships.[5][7] Journal of the American Chemical Society, 116(13), 5969–5970. Link
Vara, B. A., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile.[5][7][10] Organic Process Research & Development, 18(12), 1752–1758.[5][7] Link[5]
Maiti, D., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[9] Journal of the American Chemical Society, 131(47), 17423–17429. Link
C1-selective nucleophilic substitution of 1,6-dichloroisoquinoline
Application Note: C1-Selective Nucleophilic Substitution of 1,6-Dichloroisoquinoline Abstract This application note details the protocol for the regioselective nucleophilic aromatic substitution ( ) of 1,6-dichloroisoqui...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: C1-Selective Nucleophilic Substitution of 1,6-Dichloroisoquinoline
Abstract
This application note details the protocol for the regioselective nucleophilic aromatic substitution (
) of 1,6-dichloroisoquinoline. Due to the electronic activation provided by the ring nitrogen, the C1-chloride exhibits significantly higher electrophilicity compared to the C6-chloride. This guide provides a validated methodology for synthesizing 1-amino-6-chloroisoquinoline derivatives, a critical scaffold in the development of kinase inhibitors and CNS-active agents. We explore the mechanistic basis of this selectivity, provide a step-by-step experimental protocol, and offer troubleshooting strategies for reaction optimization.
Mechanistic Insight & Regioselectivity
The core principle driving this synthesis is the electronic differentiation between the pyridine-like ring and the benzenoid ring of the isoquinoline system.
C1 Position (Activated): The carbon at position 1 is adjacent to the ring nitrogen (
). Nucleophilic attack at this position leads to a Meisenheimer-like intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. This resonance stabilization significantly lowers the activation energy for .
C6 Position (Deactivated): The chlorine at position 6 is located on the carbocyclic (benzene) ring. Attack here results in a negative charge delocalized only on carbon atoms, which is energetically unfavorable without strong electron-withdrawing groups (like
) ortho/para to the site. Consequently, under standard thermal conditions, the C6 position remains inert.
Context: Confirms that nucleophilic substitution occurs first at the 1-position and secondly at the 6-position.[7]
Synthesis of 1,6-Dichloroisoquinoline:
Title: Combination therapies for treatment of cancer (WO2016044772A1).
Source: Google Patents.
URL:
Context: Describes the synthesis of 1,6-dichloroisoquinoline from the N-oxide using
, a standard precursor step.
General Reactivity of 1,3-Dichloroisoquinoline (Analog)
Title: Synthesis of 1-amino-4-chloroisoquinoline.[8] A new approach to 1-aminoisoquinoline.
Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Using 7-Bromo-1,6-dichloroisoquinoline
Abstract Protein kinases are a pivotal class of enzymes whose dysregulation is a known driver of numerous diseases, most notably cancer.[1] The isoquinoline scaffold is a well-established "privileged structure" in medici...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Protein kinases are a pivotal class of enzymes whose dysregulation is a known driver of numerous diseases, most notably cancer.[1] The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many kinase inhibitors.[1][2][3] This guide provides a detailed technical overview and step-by-step protocols for leveraging 7-Bromo-1,6-dichloroisoquinoline as a strategic starting material for the synthesis of novel kinase inhibitors. We will explore the principles of its differential reactivity and provide robust, field-tested methods for its sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Advantage of 7-Bromo-1,6-dichloroisoquinoline
The design of potent and selective kinase inhibitors often requires the precise assembly of a multi-substituted aromatic core. 7-Bromo-1,6-dichloroisoquinoline is an advanced chemical intermediate engineered for this purpose. Its utility stems from the three distinct halogen atoms, each offering a unique handle for chemical modification with orthogonal reactivity.
C1-Chloride: Highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.
C7-Bromide: Ideally suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.[4][5][6]
C6-Chloride: The least reactive of the three halogens, typically remaining intact during the initial diversification steps, providing a key interaction point in the final compound or a handle for late-stage functionalization.
This differential reactivity allows for a controlled, sequential synthesis, enabling the construction of a diverse library of kinase inhibitors from a single, common starting material.
Chemical Principles: Harnessing Orthogonal Reactivity
The success of a synthetic campaign using this building block hinges on understanding and exploiting the reactivity differences between the three halogenated positions.
Nucleophilic Aromatic Substitution (SNAr) at C1
The C1 position is the most electrophilic carbon on the isoquinoline ring system, making the C1-Cl the most labile leaving group for SNAr.[7][8] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The presence of electron-withdrawing groups, like the isoquinoline nitrogen, stabilizes this intermediate and accelerates the reaction.[8] This high reactivity allows for the selective introduction of a wide range of nucleophiles, most commonly primary or secondary amines, at or near room temperature.
Palladium-Catalyzed Cross-Coupling at C7
Following the functionalization of the C1 position, the C7-bromo group serves as the primary site for introducing further diversity. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds.[4][5][6]
Suzuki-Miyaura Coupling: This reaction couples the C7-Br with an aryl or heteroaryl boronic acid (or ester) to form a biaryl linkage, a common motif in Type I and Type II kinase inhibitors. The reaction is known for its mild conditions and tolerance of a wide array of functional groups.[5]
Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond, coupling the C7-Br with an amine. This is a powerful technique for introducing key hydrogen-bond donors and acceptors that often interact with the kinase hinge region.[6]
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[9]
Synthetic Strategy & Workflow
The general workflow for synthesizing a di-substituted kinase inhibitor scaffold from 7-Bromo-1,6-dichloroisoquinoline follows a logical, two-step sequence designed to maximize yield and purity.
Caption: General two-step synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Selective SNAr Amination at the C1 Position
This protocol describes the selective reaction of a primary amine with the C1-chloride of 7-Bromo-1,6-dichloroisoquinoline.
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Ethyl Acetate (EtOAc)
Brine (saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel for column chromatography
Step-by-Step Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-Bromo-1,6-dichloroisoquinoline (1.0 eq).
Dissolve the starting material in anhydrous DMF (or ACN) to a concentration of approximately 0.1 M.
Add the desired amine (1.1 eq) to the solution.
Add DIPEA (2.0 eq) to the reaction mixture. This base will scavenge the HCl generated during the reaction.
Stir the reaction at room temperature (20-25 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water.
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Combine the organic layers and wash sequentially with water and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/EtOAc gradient, to yield the pure 1-amino-7-bromo-6-chloroisoquinoline derivative.
Scientist's Note (Causality): Using a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the desired amine nucleophile. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which can stabilize the charged Meisenheimer intermediate.[8]
Protocol 2: Palladium-Catalyzed Suzuki Coupling at the C7 Position
This protocol details the coupling of the C7-bromide of the intermediate with a boronic acid.
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
1,4-Dioxane and Water (typically a 4:1 or 5:1 ratio)
Ethyl Acetate (EtOAc)
Celite®
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel
Step-by-Step Procedure:
In a round-bottom flask, combine the bromo-isoquinoline intermediate (1.0 eq), the boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).
Add the solvent system (e.g., 4:1 Dioxane/Water).
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
Add the 2 M Na₂CO₃ solution (3.0 eq).
Heat the reaction mixture to 80-100 °C under an inert atmosphere (N₂ or Ar).
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with EtOAc and filter through a pad of Celite® to remove the palladium catalyst.
Transfer the filtrate to a separatory funnel and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude material via flash column chromatography (hexane/EtOAc gradient) to obtain the final kinase inhibitor scaffold.
Scientist's Note (Causality): The dppf ligand on the palladium catalyst is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, making it highly effective for cross-coupling reactions.[5][6] The aqueous base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[5]
Characterization & Data
The identity and purity of all intermediates and final products must be confirmed through standard analytical techniques.
Analysis Technique
Expected Observations for a Hypothetical Product
¹H NMR
Appearance of new aromatic signals corresponding to the introduced amine and aryl groups. Disappearance of the proton signal adjacent to the original C7-Br.
¹³C NMR
Appearance of new carbon signals for the introduced substituents. Shifts in the signals of the isoquinoline core carbons (C1, C7).
LC-MS
A single major peak on the LC chromatogram with a mass corresponding to the [M+H]⁺ of the expected final product.
Increase reaction time/temperature slightly. Use freshly purified amine. Ensure 2.0 eq of DIPEA is used.
Low yield in Protocol 2
Deactivated palladium catalyst; poor quality boronic acid; insufficient base or temperature.
Ensure proper degassing of the reaction mixture. Use a fresh bottle of boronic acid. Screen other bases (e.g., K₃PO₄) or increase temperature.
Multiple products in Protocol 2
Homocoupling of the boronic acid; debromination of starting material.
Use a lower catalyst loading. Ensure rigorous exclusion of oxygen.
Purification Difficulties
Co-elution of product with impurities.
Optimize the solvent system for column chromatography; consider reverse-phase HPLC for final purification if necessary.
Conclusion
7-Bromo-1,6-dichloroisoquinoline is a powerful and versatile building block for the efficient synthesis of kinase inhibitors. Its well-defined and orthogonal reactivity at the C1, C6, and C7 positions allows for a rational and stepwise approach to building molecular complexity. The protocols detailed herein provide a reliable foundation for researchers to generate libraries of novel isoquinoline-based compounds for drug discovery and development programs.
References
Asano, Y., Kitamura, S., Ohra, T., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). Bioorganic & Medicinal Chemistry, 16(8), 4715-32. Available at: [Link][3]
Asano, Y., Kitamura, S., Ohra, T., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2). Bioorganic & Medicinal Chemistry, 16(8), 4715-32. Available at: [Link][2]
Garg, N. (2020). Palladium-catalyzed Cross-couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link][9]
Journal of Chemical and Pharmaceutical Research (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link][4]
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link][8]
Nobel Prize Outreach AB (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link][5]
University of Helsinki (Date not available). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. Available at: [Link]
Wikipedia (Date not available). Nucleophilic aromatic substitution. Available at: [Link][7]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloroisoquinolines
Introduction: The Strategic Importance of Functionalized Isoquinolines The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous natural product...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Functionalized Isoquinolines
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The ability to precisely introduce molecular complexity to this scaffold is paramount for the development of novel therapeutic agents and functional materials. Chloroisoquinolines serve as versatile and cost-effective starting materials for these synthetic endeavors. However, the lower reactivity of the C-Cl bond compared to its heavier halogen counterparts (C-Br and C-I) presents a significant challenge for traditional cross-coupling methodologies.
This guide provides a comprehensive overview of palladium-catalyzed cross-coupling conditions specifically tailored for the functionalization of chloroisoquinolines. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols detailed herein are designed to be robust and adaptable, empowering researchers to confidently and efficiently synthesize a diverse array of substituted isoquinoline derivatives.
Core Principles: Overcoming the Inertness of the C-Cl Bond
The success of palladium-catalyzed cross-coupling reactions with aryl chlorides hinges on overcoming the high bond dissociation energy of the C-Cl bond and the often slower rate of oxidative addition to the Pd(0) catalyst.[1][2] The key to unlocking this reactivity lies in the judicious selection of the catalyst system. Modern, highly active catalyst systems typically employ electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated and highly reactive Pd(0) species, which is crucial for the oxidative addition step.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3][4][5] For chloroisoquinolines, the choice of a highly active catalyst system is critical to achieve efficient coupling with a broad range of boronic acids and their derivatives.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The oxidative addition of the chloroisoquinoline to a Pd(0) complex is often the rate-limiting step. The subsequent transmetalation involves the transfer of the organic group from the boron atom to the palladium center, a process facilitated by a base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product and regenerates the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Catalyst Systems for Chloroisoquinolines
For the Suzuki-Miyaura coupling of chloroisoquinolines, catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly effective.
Palladium Precursor
Ligand
Base
Solvent
Typical Temp. (°C)
Notes
Pd(OAc)₂ or Pd₂(dba)₃
SPhos, XPhos, RuPhos
K₃PO₄, K₂CO₃, Cs₂CO₃
Toluene, Dioxane, THF/H₂O
80-120
Highly active for a broad range of substrates.
PdCl₂(dppf)
K₂CO₃, Na₂CO₃
Dioxane/H₂O, DME
80-100
A classic, reliable catalyst system.
(NHC)Pd(allyl)Cl
NaOtBu, K₃PO₄
Toluene, Dioxane
80-110
NHC-based catalysts offer excellent activity.
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Chloroisoquinoline with Phenylboronic Acid
This protocol provides a general procedure that can be adapted for other chloroisoquinoline isomers and boronic acids.[7]
Reaction Setup: To an oven-dried Schlenk tube, add 5-chloroisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-phenylisoquinoline.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[8][9][10] The application of this reaction to chloroisoquinolines allows for the direct introduction of a wide variety of amine functionalities.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of base is particularly crucial in this reaction as it facilitates the deprotonation of the amine, forming the active palladium-amido complex.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Recommended Catalyst Systems for Chloroisoquinolines
For the Buchwald-Hartwig amination of chloroisoquinolines, highly active catalyst systems are required. The use of sterically hindered phosphine ligands is common.
Reaction Setup: In a glovebox or under an inert atmosphere, add to an oven-dried Schlenk tube Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
Reagent Addition: Add 1-chloroisoquinoline (1.0 mmol) and morpholine (1.2 mmol) to the tube.
Solvent Addition: Add anhydrous toluene (5 mL).
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours, with vigorous stirring.
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired 1-(morpholino)isoquinoline.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important building blocks in materials science and medicinal chemistry.
Mechanistic Insight: The Dual Catalytic Cycles of Sonogashira Coupling
The Sonogashira reaction uniquely employs a dual catalytic system, involving both palladium and copper.[14][15] The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Recommended Catalyst Systems for Chloroisoquinolines
The Sonogashira coupling of chloroisoquinolines often requires elevated temperatures and the use of a copper(I) co-catalyst.
Palladium Precursor
Copper Co-catalyst
Ligand
Base
Solvent
Typical Temp. (°C)
Notes
PdCl₂(PPh₃)₂
CuI
PPh₃
Et₃N, i-Pr₂NH
THF, DMF
60-100
The classic Sonogashira conditions.
Pd(OAc)₂
CuI
RuPhos
Cs₂CO₃, K₂CO₃
Dioxane, Toluene
80-120
More active catalyst systems for challenging substrates.
Pd/C
CuI
PPh₃
Et₃N
Water
80-100
Heterogeneous catalyst, can simplify purification.[16]
Detailed Protocol: Sonogashira Coupling of 3-Chloroisoquinoline with Phenylacetylene
This protocol outlines a general procedure for the Sonogashira coupling of chloroisoquinolines.[15]
Reaction Setup: To a Schlenk tube, add 3-chloroisoquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2 mL). Then, add phenylacetylene (1.2 mmol) via syringe.
Reaction: Stir the reaction mixture at 60 °C for 6-12 hours. Monitor the reaction by TLC or GC-MS.
Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 3-(phenylethynyl)isoquinoline.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of chloroisoquinolines is a powerful and versatile strategy for the synthesis of a diverse range of functionalized isoquinoline derivatives. The key to success lies in the selection of modern, highly active catalyst systems that can overcome the inherent inertness of the C-Cl bond. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from simple chloroisoquinoline starting materials. As the field of catalysis continues to evolve, the development of even more efficient and sustainable methods for these transformations is anticipated, further empowering innovation in drug discovery and materials science.
References
BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Reddy, E. A., et al. (2008).
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline.
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Retrieved from [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination.
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9160-9163.
Ishii, Y., & Obora, Y. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. Retrieved from [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
de la Torre, M. C., & Sierra, M. A. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4538.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Stuart, D. R., et al. (2012). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 134(20), 8467-8476.
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Al-Amin, M., & El-Sayed, M. (2016). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
Chen, Y., et al. (2012). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules, 17(12), 14041-14051.
MDPI Books. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]
Guchhait, S. K., & Kashyap, M. (2015).
Marion, N., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 6(14), 2269-2272.
Singh, U. K., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Topics in Current Chemistry, 382(1), 1-28.
Cera, G., & Monopoli, A. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 20(24), 2599-2615.
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
Ghorai, P., et al. (2023). Cu(i)-catalysed cross-coupling reaction of in situ generated azomethine ylides towards easy construction of fused N-heterocycles.
Biodiversity. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Retrieved from [Link]
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
Application Note: Microwave-Assisted Orthogonal Functionalization of 7-Bromo-1,6-dichloroisoquinoline in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The isoquinoline core is a privileged sc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
The isoquinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of highly selective receptor agonists and targeted therapeutics[1]. Among the building blocks available, 7-Bromo-1,6-dichloroisoquinoline (CAS: 1698026-36-6) presents a highly versatile, multi-halogenated template. It allows for the rapid generation of complex chemical libraries through sequential, site-specific functionalization.
However, achieving strict regioselectivity across three competing halogen sites (C-1 Cl, C-6 Cl, C-7 Br) using conventional thermal heating often results in poor yields, prolonged reaction times, and intractable regioisomeric mixtures. Microwave-assisted organic synthesis (MAOS) overcomes these barriers. By providing rapid, uniform dielectric heating, MAOS enables precise kinetic and thermodynamic control, which is essential for exploiting the orthogonal reactivity of this scaffold[2].
The Orthogonal Halogen Hierarchy
As an application scientist, understanding the causality behind the reactivity hierarchy is critical for designing successful syntheses:
C-1 Position (Chlorine): This site is highly activated by the electron-withdrawing effect of the adjacent ring nitrogen. Under microwave irradiation at moderate temperatures (80–100 °C), it readily undergoes Nucleophilic Aromatic Substitution (SNAr) without transition-metal catalysis.
C-7 Position (Bromine): Once C-1 is functionalized, the C-7 bromine becomes the primary target for palladium-catalyzed cross-coupling. The intrinsic bond dissociation energy of the C-Br bond (~68 kcal/mol) is significantly lower than that of the remaining C-Cl bond (~81 kcal/mol), allowing for selective oxidative addition by Pd(0) at 110–120 °C.
C-6 Position (Chlorine): The C-6 chlorine is the least reactive (inert under standard conditions). Activating this site requires elevated microwave temperatures (>140 °C) and specialized, electron-rich bulky ligands (e.g., RuPhos) to force late-stage functionalization.
Workflow Visualization
Fig 1: Orthogonal microwave-assisted functionalization workflow for 7-Bromo-1,6-dichloroisoquinoline.
Self-Validating Experimental Protocols
The following protocols have been optimized for single-mode microwave reactors (e.g., Anton Paar Monowave or Biotage Initiator). MAOS aligns with green chemistry principles by drastically reducing reaction times and minimizing solvent degradation[3].
Protocol A: Microwave-Assisted C-1 SNAr Amination
Objective: Selective displacement of the C-1 chlorine with a secondary amine (e.g., morpholine).
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol). Rationale: Acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing amine hydrochloride precipitation.
Solvent: N-Methyl-2-pyrrolidone (NMP) (3.0 mL). Rationale: NMP possesses a high loss tangent (
), making it an exceptional microwave absorber that translates electromagnetic energy into heat instantaneously.
Step-by-Step Methodology:
Charge a 10 mL microwave-safe glass vial with a magnetic stir bar, 7-Bromo-1,6-dichloroisoquinoline, morpholine, DIPEA, and NMP.
Seal the vial with a Teflon-lined crimp cap to safely contain pressure generated during heating.
Irradiate the mixture in the microwave reactor at 90 °C for 15 minutes (ramp time: 2 minutes, maximum power: 150 W).
Self-Validation Step: Post-cooling, sample 5
L of the mixture. Dilute in MeCN and analyze via LC-MS (ESI+). Validation is confirmed by the complete disappearance of the starting material isotope pattern ( ~277) and the emergence of the product peak ( ~328).
Pour the mixture into ice-cold water (15 mL). Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the C-1 aminated intermediate.
(0.05 mmol, 5 mol%). Rationale: The bidentate dppf ligand suppresses premature -hydride elimination and is robust enough to withstand rapid microwave heating without degrading into inactive palladium black.
Base: K
CO (2.0 mmol).
Solvent: 1,4-Dioxane/H
O (4:1 v/v, 4.0 mL). Rationale: Dioxane alone is transparent to microwaves. The addition of water creates a highly polar biphasic system that absorbs microwave energy efficiently while dissolving the inorganic base.
Step-by-Step Methodology:
In a 10 mL microwave vial, combine the intermediate, arylboronic acid, Pd(dppf)Cl
, and KCO.
Add the 1,4-Dioxane/H
O mixture. Purge the vial with Argon for 3 minutes to remove dissolved oxygen, which could otherwise oxidize the palladium catalyst.
Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes .
Self-Validation Step: Analyze an organic-layer aliquot via UPLC-MS. Successful chemoselectivity is validated by the presence of the cross-coupled mass retaining the characteristic
ratio (3:1) of a single chlorine atom, confirming the C-6 chlorine remains unreacted.
Dilute with EtOAc, wash with brine, dry over Na
SO, and purify via flash chromatography (Hexanes/EtOAc).
Quantitative Performance Data
The transition from conventional thermal heating to microwave irradiation yields profound improvements in both efficiency and regiopurity. The data below summarizes the optimization metrics for the functionalization of 7-Bromo-1,6-dichloroisoquinoline.
Reaction Step
Heating Method
Temp (°C)
Time (min)
Isolated Yield (%)
Regiopurity (LC-UV)
C-1 SNAr
Conventional Oil Bath
90
720 (12 h)
65%
>95%
C-1 SNAr
Microwave (MAOS)
90
15
92%
>99%
C-7 Suzuki
Conventional Oil Bath
100
1080 (18 h)
58%
85% (mixed coupling)
C-7 Suzuki
Microwave (MAOS)
120
20
88%
>98%
Table 1: Comparative performance metrics demonstrating the superiority of MAOS over conventional heating for the functionalization of 7-Bromo-1,6-dichloroisoquinoline.
References
The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles, NIH PMC. 2[2]
Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists, NIH PubMed. 1[1]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry, MDPI. 3[3]
Sonogashira coupling reaction conditions for bromo-isoquinolines
Title: Application Note: Optimized Sonogashira Cross-Coupling Protocols for Bromo-Isoquinoline Derivatives Introduction The Sonogashira cross-coupling reaction is a fundamental transformation in organic synthesis, enabli...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: Optimized Sonogashira Cross-Coupling Protocols for Bromo-Isoquinoline Derivatives
Introduction
The Sonogashira cross-coupling reaction is a fundamental transformation in organic synthesis, enabling the robust construction of C(sp2)-C(sp) bonds. When applying this methodology to bromo-isoquinolines—critical scaffolds in drug discovery and materials science—researchers face distinct mechanistic hurdles. Unlike iodo-isoquinolines, which readily undergo oxidative addition at room temperature, bromo-isoquinolines possess a significantly higher activation energy barrier [4].
Furthermore, the regiochemistry of the bromine atom dictates reactivity: positions C1 and C3 are electron-deficient due to the inductive effect of the adjacent nitrogen, accelerating oxidative addition. Conversely, the C4, C5, C6, C7, and C8 positions are more electron-rich, often necessitating elevated temperatures (60–80 °C) or highly active, electron-rich phosphine ligands (e.g., SPhos) to drive the reaction forward [1, 5]. This application note provides rigorously validated, self-consistent protocols for standard bimetallic, copper-free, and microwave-assisted conditions.
Mechanistic Causality & Experimental Design
Understanding the catalytic cycle is imperative for troubleshooting and optimization. The reaction relies on a synergistic bimetallic system:
Oxidative Addition (Rate-Limiting): The Pd(0) active species inserts into the Ar-Br bond. For recalcitrant bromo-isoquinolines, utilizing PdCl₂(PPh₃)₂ in DMF at 80 °C provides the necessary thermal energy, while switching to Pd₂(dba)₃/SPhos lowers the activation barrier electronically.
The Copper Cycle & Transmetalation: CuI reacts with the terminal alkyne and an amine base (e.g., Triethylamine or Diisopropylamine) to form a nucleophilic copper acetylide. This intermediate transmetalates with the Pd(II) complex. Causality Note: If oxygen is present, the copper acetylide will rapidly undergo Glaser homocoupling to form a diyne[2]. Thus, rigorous degassing is a strict requirement.
Reductive Elimination: The final step forms the desired C-C bond and regenerates the Pd(0) catalyst. The amine base neutralizes the generated HBr, precipitating as an insoluble salt, which serves as a visual indicator of reaction progress.
Fig 1: Bimetallic Pd/Cu Sonogashira catalytic cycle for bromo-isoquinolines.
Quantitative Data: Recommended Starting Conditions
To streamline optimization, the following table summarizes empirical starting conditions based on the electronic nature of the bromo-isoquinoline substrate [1, 2].
Substrate Type
Catalyst System (mol %)
Co-catalyst
Base / Solvent
Temp (°C)
Typical Yield (%)
Mechanistic Rationale
Electron-Deficient (e.g., C1/C3-Bromo)
Pd(PPh₃)₄ (5%)
CuI (10%)
TEA / THF
25–50
85–95
Lower activation barrier allows milder conditions; THF ensures good solubility.
Electron-Rich / Neutral (e.g., C4/C6-Bromo)
PdCl₂(PPh₃)₂ (5%)
CuI (10%)
DIPA / DMF
60–80
80–92
Higher thermal energy and polar aprotic solvent required to force oxidative addition.
Homocoupling-Prone Alkynes
Pd(PPh₃)₄ (5–10%)
None
TEA / THF
65
70–85
Copper-free conditions eliminate the Glaser homocoupling side-reaction entirely.
Protocol A: Standard Bimetallic Coupling (For C1/C3-Bromoisoquinolines)
Objective: High-yielding cross-coupling for reactive isomers.
Materials: Bromo-isoquinoline (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.10 equiv), Triethylamine (TEA, 3.0 equiv), anhydrous THF (0.2 M).
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-isoquinoline, PdCl₂(PPh₃)₂, and CuI.
Degassing (Critical): Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times). Causality: Removing O₂ prevents the Cu-catalyzed Glaser homocoupling of the alkyne.
Solvent Addition: Add anhydrous THF and TEA via syringe. Sparge the resulting solution with Argon for 10 minutes.
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
Reaction Execution: Heat the mixture to 50 °C in an oil bath.
Self-Validation Check 1: Within 30–60 minutes, a heavy white/yellowish precipitate (TEA·HBr) should form. This is a direct stoichiometric indicator that the reductive elimination step is occurring and the catalytic cycle is turning over.
Self-Validation Check 2: Monitor by TLC or LC-MS. If the solution turns completely black (Pd black precipitation) before the starting material is consumed, the catalyst has deactivated. This indicates insufficient degassing or excessive heating.
Workup: Once complete (typically 4–8 hours), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Pd/Cu salts and amine hydrobromide. Concentrate and purify via silica gel chromatography.
Protocol B: Copper-Free Coupling (For Homocoupling-Prone Alkynes)
Objective: Eliminate diyne formation when using electron-rich or highly reactive terminal alkynes.
Materials: Bromo-isoquinoline (1.0 equiv), Terminal Alkyne (1.5 equiv), Pd(PPh₃)₄ (0.10 equiv), Diisopropylamine (DIPA) / DMF (1:1 v/v, 0.2 M).
Preparation: Charge a dry flask with bromo-isoquinoline and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).
Solvent Addition: Add the DIPA/DMF mixture. Causality: DIPA is a stronger, bulkier base than TEA, which helps compensate for the lack of copper by facilitating the deprotonation of the alkyne directly at the palladium center.
Alkyne Addition: Add the terminal alkyne.
Reaction Execution: Heat to 65–80 °C. Causality: Copper-free transmetalation is significantly slower; elevated temperatures are required to maintain a practical reaction rate.
Self-Validation Check: The reaction mixture will remain homogeneous longer than Protocol A. The absence of a rapid black precipitate confirms that Glaser coupling (which often rapidly consumes the alkyne and degrades the catalyst) is suppressed.
Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol C: Microwave-Assisted Coupling (For C4/C6-Bromoisoquinolines)
Objective: Overcome high activation barriers for electron-rich or sterically hindered positions [3].
Materials: Bromo-isoquinoline (1.0 equiv), Terminal Alkyne (1.5 equiv), Pd₂(dba)₃ (0.025 equiv), SPhos (0.05 equiv), K₂CO₃ (2.0 equiv), DMF (0.2 M).
Preparation: In a microwave-safe vial, combine all solid reagents.
Degassing: Seal with a crimp cap, evacuate, and backfill with Argon (3x).
Liquid Addition: Add degassed DMF and the terminal alkyne via syringe.
Reaction Execution: Irradiate in a microwave reactor at 150 °C for 15–30 minutes. Causality: Microwave irradiation provides rapid, uniform heating, while the electron-rich SPhos ligand forces the difficult oxidative addition into the electron-rich Ar-Br bond.
Self-Validation Check: The reaction should transition from a dark red/purple (Pd₂(dba)₃) to a yellow/orange active catalytic solution, followed by the formation of inorganic salt suspensions.
Workup: Dilute with water, extract with EtOAc, and purify.
Troubleshooting & Optimization Insights
Incomplete Conversion: If the reaction stalls, do not simply add more catalyst. First, verify the integrity of the bromo-isoquinoline (check for degradation). If intact, switch from THF to DMF to allow for higher reaction temperatures, or upgrade the ligand from PPh₃ to dppf or SPhos.
High Diyne Byproduct: If LC-MS shows a mass corresponding to exactly twice the alkyne mass minus two protons (M = 2*Alkyne - 2), Glaser homocoupling is outcompeting cross-coupling. Remedy: Switch to Protocol B (Copper-Free) or implement strictly air-free Schlenk techniques.
References
Gang et al. "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014." RSC Advances, 2023. [Link]
Li, L., et al. "Palladium-Catalyzed Carbonylative Sonogashira/Annulation Reaction: Synthesis of Indolo[1,2-b]isoquinolines." Organic Letters, ACS Publications, 2022. [Link]
Briere et al. "Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties." PMC, 2014. [Link]
Minami, Y., et al. "A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters." MDPI, 2023. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Cross-Coupling Reactions with 7-Bromo-1,6-dichloroisoquinoline
Introduction: Navigating the Challenges of a Complex Heterocycle Welcome to the technical support center for 7-Bromo-1,6-dichloroisoquinoline. This guide is designed for researchers, chemists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of a Complex Heterocycle
Welcome to the technical support center for 7-Bromo-1,6-dichloroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and selectivity of cross-coupling reactions with this challenging substrate. As a polychlorinated, electron-deficient N-heterocycle, 7-Bromo-1,6-dichloroisoquinoline presents unique hurdles, including issues with catalyst activity, side reactions, and, most critically, site selectivity.
The presence of three distinct halide positions (C1-Cl, C6-Cl, and C7-Br) requires a nuanced approach. The general reactivity trend in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl, which suggests that the C-7 bromine is the most likely site for initial coupling.[1] However, the electronic environment of the isoquinoline ring can influence this reactivity.[2] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve your synthetic goals.
General Troubleshooting & FAQs (Applicable to All Coupling Reactions)
This section addresses universal problems that can arise regardless of the specific coupling reaction being performed.
Q1: My reaction is sluggish or has failed to initiate. What are the first things I should check?
A low or incomplete conversion is one of the most common issues and can often be traced back to a few key areas. Before making significant changes to your protocol, perform these fundamental checks.
Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts require reduction to the active Pd(0) state in situ.[3] If this process is inefficient, the catalytic cycle will not begin. The quality of solid catalysts like Pd₂(dba)₃ can degrade over time, so using a fresh source is recommended. Consider using modern precatalysts (e.g., Buchwald G3/G4 precatalysts) which form the active catalyst more reliably.[4]
Reagent Purity: The purity of all reagents is critical.
Solvents: Use anhydrous and properly degassed solvents.[3]
Bases: Ensure bases are dry and have not been degraded by improper storage.[4]
Starting Materials: Verify the purity of your 7-Bromo-1,6-dichloroisoquinoline and coupling partner. Impurities can inhibit or poison the catalyst.
Inert Atmosphere (Degassing): Oxygen is a potent inhibitor of palladium-catalyzed reactions. It oxidizes the active Pd(0) catalyst and phosphine ligands, leading to deactivation and an increase in side reactions like homocoupling.[3] Rigorously degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles, which is often more effective.[5]
Initial Troubleshooting Workflow
Q2: I'm observing a mixture of products. How do I control site selectivity?
With three potential reaction sites, achieving selectivity is paramount.
For Suzuki-Miyaura coupling, studies on dihalo(iso)quinolines suggest a predictable order of reactivity. 1,6-dichloroisoquinolines are known to undergo preferential coupling at the C-6 position.[2] Given the higher intrinsic reactivity of C-Br over C-Cl bonds, the reaction on 7-Bromo-1,6-dichloroisoquinoline is most likely to occur selectively at the C-7 position first.
To favor mono-coupling at the C-7 position:
Use Stoichiometry: Employ 1.0-1.2 equivalents of your coupling partner relative to the isoquinoline.
Milder Conditions: Lower temperatures and shorter reaction times can prevent over-reaction at the less reactive chloride positions.
Ligand Choice: The choice of ligand can sometimes influence regioselectivity.[5] Screening different ligands may reveal improved selectivity.
If you wish to perform a subsequent coupling at one of the chloride positions, you will likely need more forcing conditions (higher temperature, stronger base, and a catalyst system effective for aryl chlorides).[6]
Q3: My starting material or product has poor solubility. How can I improve this?
Poor solubility is a common problem with large, flat aromatic systems, leading to poor mixing and low yields.[7][8]
Solvent Screening: If solubility is an issue in common solvents like dioxane or toluene, consider higher-boiling point, more polar aprotic solvents such as DMF, DMAc, or NMP. Chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene can also be effective for solubilizing anthracene derivatives and related flat systems.[7]
Temperature: Increasing the reaction temperature will generally improve solubility.
Vigorous Stirring: In biphasic or suspension-based reactions, ensure the stirring is vigorous enough to maximize the interaction between all components.[3]
Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its success with 7-Bromo-1,6-dichloroisoquinoline depends on a carefully optimized system.[9]
Q4: What is the best starting catalyst/ligand system for this electron-deficient substrate?
For electron-deficient aryl halides, promoting the initial oxidative addition step is key. This is often achieved by using bulky, electron-rich phosphine ligands.
Recommended Ligands: Monodentate biarylphosphine ligands such as SPhos , XPhos , or tBuXPhos are excellent starting points. These ligands stabilize the palladium center and facilitate the catalytic cycle.
Recommended Catalysts: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, modern precatalysts that incorporate these ligands (e.g., SPhos Pd G3/G4) are often more reliable and provide higher activity at lower loadings.[4]
Q5: I suspect my boronic acid is degrading. How can I prevent protodeboronation?
Boronic acids, especially heteroaryl ones, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), which consumes your starting material.[3]
Use Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable than their corresponding boronic acids and can release the active species slowly under reaction conditions.[3]
Base Selection: The choice of base is crucial. While strong bases are needed, overly harsh conditions can accelerate degradation. K₃PO₄ is often a good choice as it is effective but generally does not cause rapid degradation. For base-sensitive functional groups, a weaker base like KF might be used, though this can slow the reaction rate.[7][10]
Minimize Water: While some water can be beneficial in Suzuki reactions, excess water can promote protodeboronation. Use anhydrous solvents and add a controlled amount of water if your system requires it.
Q6: I'm seeing a significant amount of boronic acid homocoupling (e.g., biphenyl formation). What causes this and how can I fix it?
Homocoupling is a common side reaction, primarily caused by the presence of oxygen.[3][11]
Improve Degassing: This is the most critical step. Ensure your degassing procedure is rigorous to exclude all oxygen.[3]
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[3][11] Starting with a direct Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can mitigate this issue.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter
Recommended Condition
Rationale / Notes
Aryl Halide
7-Bromo-1,6-dichloroisoquinoline
1.0 eq
Boronic Acid/Ester
Arylboronic Acid or Pinacol Ester
1.2 - 1.5 eq
Pd Source
SPhos Pd G3 Precatalyst
1 - 3 mol%. Precatalysts ensure efficient generation of the active Pd(0) species.[4]
Ligand
(Included in precatalyst)
SPhos is a bulky, electron-rich ligand suitable for challenging substrates.
Base
K₃PO₄ or Cs₂CO₃
2.0 - 3.0 eq. Strong, non-nucleophilic bases are required to activate the boronic acid for transmetalation.[3][10]
Solvent
1,4-Dioxane / H₂O (e.g., 10:1)
A common solvent system. Ensure solvents are thoroughly degassed.
Temperature
80 - 110 °C
Higher temperatures are often required for less reactive substrates.[3]
Atmosphere
Strict Inert (N₂ or Ar)
Essential to prevent catalyst oxidation and homocoupling.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask containing a magnetic stir bar, add 7-Bromo-1,6-dichloroisoquinoline (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), K₃PO₄ (2.5 eq), and the SPhos Pd G3 precatalyst (2 mol%).
Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.
Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water (10:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the isoquinoline.
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
Wash the combined organic filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Troubleshooting
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, but its application to this substrate requires careful ligand and base selection to overcome potential catalyst inhibition.[12]
Q7: The nitrogen on the isoquinoline ring seems to be inhibiting my catalyst. How do I prevent this?
The lone pair on the isoquinoline nitrogen can coordinate to the palladium center, acting as a competitive ligand and inhibiting catalytic activity. The solution is to use a ligand that is sterically demanding enough to prevent the substrate itself from binding in a non-productive manner.
Bulky Ligands: Use bulky dialkylbiaryl phosphine ligands (Buchwald ligands) like tBuXPhos or BrettPhos .[14][15] The large steric footprint of these ligands creates a specific coordination pocket around the palladium that favors the intended catalytic cycle over substrate inhibition.
Q8: What is the best base for this reaction, and why?
Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine (or the amine-palladium complex).[16]
Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent choice, particularly for less nucleophilic amines.
Avoid Weaker Bases: Carbonate or phosphate bases are typically not strong enough to facilitate the deprotonation step efficiently in C-N coupling and will likely result in low or no yield.
Q9: I am observing significant dehalogenation of my starting material instead of the coupled product. What is the cause?
Dehalogenation occurs when the aryl-palladium intermediate is protonated before it can undergo reductive elimination.
Protic Impurities: Ensure your amine and solvent are anhydrous. Water is a common culprit. Purifying liquid amines by passing them through a short plug of activated alumina can remove trace water and other impurities.[4]
Amine as Hydride Source: At elevated temperatures, some amines (especially those with α-hydrogens) or amine bases can act as hydride sources, leading to dehalogenation. If this is suspected, screening different ligands and reaction temperatures may be necessary. Using a well-defined precatalyst can sometimes lead to cleaner reactions at lower temperatures, mitigating this side reaction.
Recommended Starting Conditions for Buchwald-Hartwig Amination
1 - 3 mol%. Bulky ligand prevents N-coordination from the substrate.
Ligand
(Included in precatalyst)
tBuXPhos is highly active for coupling a wide range of amines.[13]
Base
NaOt-Bu or LHMDS
1.5 - 2.0 eq. Strong, non-nucleophilic base is essential.[16]
Solvent
Toluene or Dioxane
Anhydrous and degassed.
Temperature
90 - 110 °C
Reaction temperature may need optimization based on the amine's reactivity.
Atmosphere
Strict Inert (N₂ or Ar)
Crucial for catalyst longevity.
Experimental Protocol: Buchwald-Hartwig Amination
In a nitrogen-filled glovebox, add NaOt-Bu (1.5 eq) and the tBuXPhos Pd G3 precatalyst (2 mol%) to an oven-dried vial equipped with a stir bar.
Add 7-Bromo-1,6-dichloroisoquinoline (1.0 eq) and the amine (1.2 eq).
Add anhydrous, degassed toluene (~0.1 M), seal the vial with a Teflon-lined cap, and remove it from the glovebox.
Place the vial in a preheated heating block at 100 °C and stir.
Monitor the reaction by LC-MS.
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
Separate the layers, and extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Sonogashira Coupling Troubleshooting
The Sonogashira reaction provides a direct route to alkynylated isoquinolines. The main challenge is managing the side reactions associated with the terminal alkyne, particularly Glaser homocoupling.[5][17]
Q10: Should I use a copper co-catalyst? What are the advantages and disadvantages?
The classic Sonogashira protocol uses a copper(I) salt (typically CuI) as a co-catalyst.
Advantage: Copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center, often accelerating the reaction.[18]
Disadvantage: The presence of copper, especially with oxygen, strongly promotes the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[5] This side product can be difficult to separate from the desired product.
For many modern systems, copper-free conditions are preferred to avoid the Glaser coupling side reaction. These reactions may require slightly higher temperatures or more active catalyst systems but often provide cleaner results.[5][19]
Q11: How can I minimize or eliminate alkyne homocoupling?
If you are observing the formation of a symmetrical diyne product, it is due to Glaser coupling.
Rigorous Oxygen Exclusion: This is the most important factor. Use freeze-pump-thaw cycles for the most thorough degassing.
Run a Copper-Free Protocol: Eliminate CuI from the reaction. You may need to screen different amine bases (e.g., triethylamine vs. diisopropylethylamine) or use an inorganic base like Cs₂CO₃ or K₂CO₃.[5][20]
Use a Modern Catalyst System: For challenging copper-free couplings, highly active palladium/ligand systems (e.g., using XPhos or SPhos ligands) can be very effective.[5]
Q12: My reaction is not working well under copper-free conditions. What should I try?
If the copper-free reaction is too sluggish, you may need to re-introduce copper but take measures to control the side reactions.
Minimize Copper: Reduce the loading of CuI to the lowest effective level (e.g., 1-2 mol%).
Slow Addition: If possible, add the terminal alkyne slowly via syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Amine Choice: The amine base is not just a base; it also acts as a solvent and ligand. Triethylamine is commonly used. Ensure it is high purity and free of oxidizing impurities.
Recommended Starting Conditions for Sonogashira Coupling (Copper-Free)
Parameter
Recommended Condition
Rationale / Notes
Aryl Halide
7-Bromo-1,6-dichloroisoquinoline
1.0 eq
Alkyne
Terminal Alkyne
1.5 - 2.0 eq
Pd Source
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄
2 - 5 mol%. Classic, reliable catalysts for Sonogashira reactions.
Ligand
(Included in catalyst)
PPh₃ is often sufficient, but for aryl chlorides, more advanced ligands may be needed.[18]
Base
Triethylamine (TEA) or DIPEA
Can be used as the solvent or co-solvent. Must be rigorously degassed.
Solvent
THF or DMF (if needed)
Use if reactants are not fully soluble in the amine base.
Temperature
50 - 80 °C
Start at a lower temperature and increase if the reaction is slow.
Atmosphere
Strict Inert (N₂ or Ar)
Absolutely critical to prevent Glaser coupling.[5]
To a Schlenk flask, add 7-Bromo-1,6-dichloroisoquinoline (1.0 eq) and Pd(PPh₃)₄ (3 mol%).
Seal the flask, and evacuate and backfill with argon three times.
Add degassed solvent (e.g., THF) followed by degassed triethylamine.
Add the terminal alkyne (1.5 eq) dropwise via syringe.
Heat the reaction to 60 °C and monitor by TLC or LC-MS.
Upon completion, cool the reaction, dilute with diethyl ether or ethyl acetate, and filter to remove amine salts.
Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
References
Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
Rsc.org. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Rsc.org.
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling. Benchchem.
Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry.
Benchchem. (n.d.). discovery and development of Buchwald ligands. Benchchem.
Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. ResearchGate.
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit.
ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. ACS Publications.
InCatT - Innovative Catalyst Technologies. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies.
Technical Support Center: Regioselective Functionalization (C1 vs. C6)
The following Technical Support Guide is designed for Medicinal Chemists and Process Development Scientists working with 1,6-Dihaloisoquinolines (and related fused heterocycles like naphthyridines). This scaffold present...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for Medicinal Chemists and Process Development Scientists working with 1,6-Dihaloisoquinolines (and related fused heterocycles like naphthyridines).
This scaffold presents a classic "Electronic Dichotomy" where C1 (adjacent to nitrogen) is highly activated for Nucleophilic Aromatic Substitution (
), while C6 (on the benzenoid ring) requires metal catalysis or extreme forcing conditions. Temperature is your primary switch to control this selectivity.
Ticket ID: ISOQ-REGIO-001
Topic: Optimizing Reaction Temperature for C1 vs. C6 Substitution
Status: Open
Assigned Specialist: Senior Application Scientist
System Diagnostic: The Electronic Landscape
Before optimizing temperature, you must understand the activation energy (
) gap between the two positions.
Position C1 (The Kinetic Trap): Located
to the ring nitrogen. The C=N bond pulls electron density, making C1 highly electrophilic.
Position C6 (The Thermodynamic Hill): Located on the fused benzene ring. Electronically neutral/rich relative to C1.
Reactivity Mode: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) or Lithiation.
Activation Energy: High. Typically requires >60°C (or catalysis).
The Core Challenge:
Users often report bis-substitution (over-reaction) when targeting C1, or catalyst poisoning/C1-hydrolysis when targeting C6.
Troubleshooting Guide
Issue A: "I am getting a mixture of C1 and C6 products (Bis-substitution)."
Diagnosis: Your reaction temperature is exceeding the "Kinetic Window" of C1. Even though C6 is less reactive, thermal energy at >40°C allows the nucleophile to overcome the C6 barrier, especially if C1 is already substituted (which might deactivate the ring less than the halogen).
Solution:
The "Cold-Start" Protocol: Begin addition at -10°C .
Solvent Switch: If using DMF/DMSO (polar aprotic), the rate enhancement is massive. Switch to THF or DCM to dampen reactivity, allowing temperature to be the sole discriminator.
Stoichiometry Control: Strictly limit nucleophile to 0.95 - 1.05 equivalents.
Issue B: "I want to functionalize C6, but C1 reacts first (or hydrolyzes)."
Diagnosis: C1 is so electrophilic that it overrides standard leaving group trends (e.g., C1-Cl will react before C6-Br or C6-I in many Pd-cycles).
Solution:
Block C1: Perform the C1 substitution first with a "dummy" nucleophile or your desired C1-group at low temp (
). Then heat to for the C6 reaction.
Inverted Strategy (Rare): If you must react C6 first, you cannot use
. You must use a highly selective catalyst (e.g., Pd-G3/G4 precatalysts) at moderate temps () and a non-basic nucleophile to prevent C1 displacement. Note: This is high-risk.
Issue C: "No reaction at C6 despite high temperature."
Diagnosis: The C1 substituent installed in Step 1 might be electron-donating (e.g., -OMe, -NHR), deactivating the entire system.
Solution:
Ligand Upgrade: Switch to electron-rich bulky phosphines (e.g., XPhos , BrettPhos ) to facilitate oxidative addition at the deactivated C6 center.
Temperature Ramp: Push to 100-120°C in toluene/water (biphasic) to force the cycle.
Experimental Protocols
Protocol 1: Kinetic Control (Targeting C1 Selectivity)
Use this for exclusive substitution at the 1-position via
.
Setup: Dissolve 1,6-dichloroisoquinoline (1.0 eq) in anhydrous THF (0.2 M).
Why THF? Moderates reactivity compared to DMF, preventing "hot spots."
Cooling: Cool the bath to -10°C (Ice/Salt or Cryo).
Addition: Add the nucleophile (amine/alkoxide, 1.05 eq) dropwise over 30 minutes.
Base: If using an amine salt, add DIPEA (2.5 eq). If using a free amine, DIPEA (1.2 eq).
Monitoring: Stir at -10°C for 1 hour. Check LCMS.
Checkpoint: If <50% conversion, warm to 0°C . Do not jump to RT immediately.
Quench: Quench with dilute NH₄Cl cold to prevent exotherm-induced side reactions.
Protocol 2: Thermodynamic/Catalytic Control (Targeting C6)
Use this to functionalize C6 after C1 has been substituted.
Setup: Dissolve C1-substituted intermediate in 1,4-Dioxane (degassed).
). High thermal energy is required for the Oxidative Addition step of the catalytic cycle.
Time: Typically 2–4 hours.
Data Visualization: The Reactivity Matrix
Table 1: Temperature Effects on Regioselectivity (1,6-Dichloroisoquinoline + Morpholine)
Temperature
Solvent
C1 Product Yield
C6 Product Yield
Bis-Product
Comment
-10°C
THF
92%
0%
<1%
Optimal for C1. Kinetic control.
25°C (RT)
THF
85%
2%
8%
Acceptable, but bis-sub starts appearing.
25°C (RT)
DMF
60%
5%
30%
Avoid. Solvent polarity accelerates rate too much.
80°C
Toluene
10%
5%
80%
Thermodynamic sink. Everything reacts.
Pathway Logic (Graphviz Diagram)
The following diagram illustrates the decision tree for optimizing reaction conditions based on the desired regioselectivity.
Caption: Decision logic for regioselective functionalization. Blue path denotes kinetic control (C1); Red path denotes thermodynamic/catalytic control (C6).
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the C1 substitution?A:Not recommended. Microwave heating creates rapid thermal spikes that can easily overshoot the activation barrier for C6, leading to bis-substitution. For C1, passive cooling is your best tool. For C6, microwave heating is excellent (e.g., 120°C for 20 min) only if C1 is already substituted.
Q: Why does my C1-Cl react faster than my C6-Br? Isn't Bromine a better leaving group?A: In this scaffold, electronic activation overrides leaving group ability . The C1 position is so electron-deficient (due to the adjacent Nitrogen) that the transition state energy for nucleophilic attack is significantly lower than at C6, even if C6 has a "better" leaving group like Bromine or Iodine [1].
Q: I need to put a sensitive group at C6. Can I do that before C1?A: This is very difficult. Standard Pd-catalysts will often undergo oxidative addition at C1-Cl faster than C6-Cl due to the electronic lability of the C1-Cl bond. You would need to use a specialized catalyst system (e.g., bis-phosphine ligands with specific bite angles) or protect C1 as a temporary ether/amine that can be converted back later.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Chapter on Isoquinolines: Reactivity of 1- vs 3- vs 6-positions).
Li, J. J. (2008). Name Reactions for Homologations, Part I: Heterocycles. Wiley-Interscience. (Discussion on Chichibabin and
regioselectivity).
Pfizer Global R&D. (2013). "Site-selective Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of Organic Chemistry. (Detailed analysis of C1-Cl vs C6-Br reactivity trends).
BenchChem. (2025).[3] "Catalyst Selection and Optimization for 3,6-Dichloroisoquinoline Synthesis." (Troubleshooting guides for isoquinoline functionalization).
Technical Support Center: Purification of 7-Bromo-1,6-dichloroisoquinoline
Welcome to the Advanced Chromatography Support Portal. Designed for researchers and drug development professionals, this guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols for...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Portal. Designed for researchers and drug development professionals, this guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols for the isolation of highly functionalized halogenated N-heterocycles.
Before initiating purification, it is critical to understand the physicochemical nature of 7-Bromo-1,6-dichloroisoquinoline . The isoquinoline core is inherently basic. However, the presence of three electron-withdrawing halogens (one bromine, two chlorines) significantly reduces the electron density of the aromatic system and the basicity of the nitrogen atom via inductive effects.
Despite this reduced basicity, the nitrogen lone pair retains enough nucleophilic character to hydrogen-bond with the acidic silanol (Si–OH) groups on standard silica gel. This interaction is the primary cause of non-ideal retention behaviors, such as peak tailing and band broadening. The quantitative parameters required to establish a high-resolution separation environment are summarized below.
Quantitative Chromatographic Parameters
Parameter
Optimal Value / Specification
Mechanistic Rationale
Stationary Phase
Silica Gel 60 (230–400 mesh)
High surface area provides the theoretical plates needed to resolve closely eluting halogenated regioisomers.
Mobile Phase System
Hexane / Ethyl Acetate
Standard normal-phase gradient. Hexane provides weak bulk interactions; EtOAc acts as the strong hydrogen-bond acceptor.
Target Retention Factor ()
0.25 – 0.30
Ensures optimal interaction time with the stationary phase for maximum thermodynamic resolution.
Sample-to-Silica Ratio
1:30 to 1:50 (w/w)
Prevents column overloading, which leads to band broadening and co-elution of impurities.
Competitively neutralizes acidic silanol groups to prevent peak tailing of basic N-heterocycles.
Mechanistic Workflow: Decision Matrix
The following logic gate outlines the critical decision points when optimizing the purification of halogenated isoquinolines.
Decision tree for optimizing chromatographic purification of halogenated isoquinolines.
Standard Operating Procedure: Step-by-Step Purification Protocol
To ensure a self-validating and reproducible purification, follow this step-by-step methodology, adapted from established protocols for isolating complex dichloroisoquinoline derivatives 1.
Phase 1: Pre-Column Optimization (TLC)
Prepare a 1 mg/mL solution of the crude reaction mixture in dichloromethane (DCM).
Spot the mixture onto a silica gel 60 F254 TLC plate.
Develop the plate in a chamber pre-equilibrated with a 90:10 Hexane:Ethyl Acetate mixture.
Visualize under short-wave UV light (254 nm).
Iteratively adjust the solvent ratio (e.g., to 85:15 or 80:20) until the target spot reaches an
of 0.25 – 0.30.
Phase 2: Sample Preparation (Dry Loading)
Causality Note: Halogenated isoquinolines often exhibit poor solubility in non-polar starting eluents (e.g., 100% hexane). Wet loading can cause the compound to precipitate at the column head, destroying the separation band.
Dissolve the crude mixture in a minimum volume of a volatile, strong solvent (e.g., DCM or THF).
Add dry silica gel (approximately 2 to 3 times the mass of the crude mixture) to the flask.
Evaporate the solvent completely under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
Phase 3: Column Packing and Elution
Slurry-pack a glass chromatography column with silica gel (230–400 mesh) using 100% hexane. Ensure the column bed is perfectly level.
Carefully pour the dry-loaded sample powder evenly onto the top of the silica bed.
Add a 1 cm protective layer of clean sea sand on top of the sample to prevent physical disruption of the bed during solvent addition.
Begin elution with 100% hexane (2 column volumes) to elute highly non-polar impurities.
Initiate a step gradient, increasing the ethyl acetate concentration by 5% increments (e.g., 95:5, 90:10, 85:15) every 2 column volumes 2.
Collect fractions in test tubes and monitor via TLC (UV 254 nm).
Phase 4: Fraction Consolidation and Self-Validation
Pool fractions that show a single, pure spot at the target
under UV 254 nm.
Evaporate the solvent under reduced pressure to yield the solid product.
Self-Validation Check: Before proceeding to downstream synthesis, dissolve 1 mg of the isolated solid in LC-MS grade acetonitrile. Run a rapid LC-MS scan to confirm the presence of the molecular ion
at and verify the characteristic isotopic splitting pattern indicative of one bromine and two chlorine atoms (M, M+2, M+4, M+6).
Troubleshooting Guides & FAQs
Q1: My compound is streaking heavily on the TLC plate and eluting across multiple fractions. How do I fix this?A1: This is a classic issue with basic N-heterocycles. While the electron-withdrawing halogens (Br, Cl) reduce the overall basicity of the isoquinoline nitrogen, the lone pair still hydrogen-bonds strongly with the acidic silanol (Si–OH) groups on the silica gel surface. This non-ideal interaction causes the compound to drag or "tail."
Solution: Add 1% (v/v) Triethylamine (TEA) to your mobile phase. The volatile amine competitively binds to the acidic silanol sites, deactivating them and allowing your target compound to elute as a tight, sharp band.
Q2: I am trying to separate 7-bromo-1,6-dichloroisoquinoline from a closely related regioisomer (e.g., 6-bromo-1,7-dichloroisoquinoline). They co-elute in Hexane/Ethyl Acetate. What is the alternative?A2: Regioisomers of halogenated isoquinolines often have nearly identical polarities in standard ester/hydrocarbon mixtures. If the
is less than 0.1 in Hexane/EtOAc, you must change the selectivity of the mobile phase rather than just the strength.
Solution: Switch to a Hexane/Dichloromethane (DCM) gradient. DCM provides different dipole-dipole interactions and disrupts stacking differently compared to ethyl acetate, which is often highly effective for resolving halogenated aromatic isomers 3.
Q3: The crude mixture has poor solubility in the starting eluent (100% Hexane). Can I dissolve it in pure DCM and load it directly onto the column?A3:No. Never wet-load a sample using a solvent that is significantly stronger than your starting mobile phase. If you load the sample in pure DCM onto a column equilibrated in Hexane, the strong solvent will carry the sample down the column prematurely, destroying the separation band and causing severe peak distortion.
Solution: Utilize the dry loading technique described in Phase 2 of the SOP. By adsorbing the compound onto a solid support, you ensure that the sample only begins to migrate when the appropriate gradient strength is reached.
References
Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Silver-Mediated Electrosynthesis of Substituted Isoquinolines via Cyclization of 2-Ethynylbenzaldehydes. ACS Omega - ACS Publications. Available at:[Link]
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI. Available at:[Link]
Technical Support Center: Handling & Troubleshooting 1-Chloroisoquinoline Intermediates
Welcome to the Technical Support Center. 1-Chloroisoquinoline is a highly versatile, yet notoriously moisture-sensitive electrophile widely used in pharmaceutical synthesis, cross-coupling reactions (such as Suzuki-Miyau...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 1-Chloroisoquinoline is a highly versatile, yet notoriously moisture-sensitive electrophile widely used in pharmaceutical synthesis, cross-coupling reactions (such as Suzuki-Miyaura couplings), and nucleophilic aromatic substitutions (SNAr)[1][2].
Because the C-Cl bond at the 1-position is highly activated, improper handling or storage frequently leads to rapid degradation. This guide provides drug development professionals and synthetic chemists with the mechanistic insights, troubleshooting steps, and self-validating protocols required to successfully utilize this intermediate.
Part 1: Mechanistic Insight – The Causality of Degradation
To prevent degradation, one must understand the underlying thermodynamics and kinetics of the molecule. The nitrogen atom at the 2-position of the isoquinoline ring exerts a profound electron-withdrawing effect—both inductively and via resonance—on the adjacent C1 carbon[3].
This electronic depletion renders the C1 position highly electrophilic. Even weak nucleophiles, such as atmospheric moisture (H₂O), can attack this position via an SNAr pathway[2]. The addition of water forms a tetrahedral intermediate, followed by the elimination of hydrogen chloride (HCl) to yield isoquinolin-1-ol. Crucially, the degradation is driven to completion by a rapid and irreversible thermodynamic tautomerization from the enol form to the highly stable lactam, isoquinolin-1(2H)-one (also known as isocarbostyril)[2][4][5].
Mechanistic pathway of 1-chloroisoquinoline hydrolysis to isoquinolin-1(2H)-one.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why does my 1-chloroisoquinoline turn into a white, insoluble precipitate during storage?A: This precipitate is isoquinolin-1(2H)-one, the product of moisture-driven hydrolysis[2]. Pure 1-chloroisoquinoline is typically a pale yellow liquid or low-melting solid[2]. When exposed to ambient humidity, the C-Cl bond hydrolyzes, releasing HCl and forming the lactam, which has a much higher melting point and drastically different solubility profile.
Diagnostic Check: Run a ¹H NMR in CDCl₃. If your material has degraded, you will observe a broad downfield peak at ~11.5 ppm corresponding to the lactam N-H proton, which is entirely absent in pure 1-chloroisoquinoline.
Q2: Why do my palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) fail when using older batches of this intermediate?A: Moisture sensitivity complicates data collection and reaction yields[1]. If your starting material has partially hydrolyzed, two reaction-killing events occur:
Catalyst Poisoning: The newly formed isoquinolin-1(2H)-one can act as a competing ligand, coordinating strongly to the palladium center and stalling the catalytic cycle.
Base Neutralization: The hydrolysis process releases stoichiometric equivalents of HCl. This acid neutralizes the inorganic base (e.g., K₂CO₃, Cs₂CO₃) required for the critical transmetalation step in the Suzuki-Miyaura mechanism[1].
Q3: What are the best practices for storing 1-chloroisoquinoline to ensure maximum shelf life?A: The material must be isolated from heat and exposure to air/moisture. It must be stored under an inert gas (Argon or Nitrogen) in tightly sealed containers and kept refrigerated or frozen.
Storage Condition
Atmosphere
Temperature
Expected Shelf Life
Hydrolysis Risk
Benchtop (Open)
Ambient Air
20–25 °C
< 24 hours
Critical
Desiccator
Dry Air / Silica
20–25 °C
1–2 weeks
Moderate
Refrigerator
Argon / N₂
2–8 °C
6–12 months
Low
Freezer
Argon / N₂
-20 °C
> 2 years
Negligible
Q4: How can I rescue a batch of 1-chloroisoquinoline that has partially degraded?A: Because the degradation product (a lactam) is significantly more polar than the starting material, a mildly degraded batch can be purified via silica gel flash chromatography using a dry hexanes/ethyl acetate gradient.
If the batch has heavily degraded into isoquinolin-1(2H)-one, it can be chemically rescued. You can quantitatively re-chlorinate the lactam back into 1-chloroisoquinoline by refluxing the mixture in neat phosphorus oxychloride (POCl₃)[2].
Part 3: Self-Validating Experimental Protocols
To guarantee reproducibility and prevent moisture-induced failure, employ the following self-validating workflows.
This protocol ensures that trace moisture is eliminated before the highly electrophilic intermediate is introduced to the reaction matrix.
Step 1: Glassware Preparation & Validation
Assemble your reaction flask with a magnetic stir bar and attach it to a Schlenk line.
Flame-dry the flask under high vacuum (≤ 0.1 mmHg) for 3–5 minutes to drive off surface-bound water.
Self-Validation: Allow the flask to cool to room temperature under vacuum. Backfill with Argon. The flask must be completely cool to the touch before proceeding; adding 1-chloroisoquinoline to a hot flask will cause thermal degradation.
Step 2: Reagent Introduction & Purity Check
Self-Validation: Before use, perform a rapid TLC (Thin Layer Chromatography) or ¹H NMR check of the 1-chloroisoquinoline to confirm the absence of the highly polar isoquinolin-1(2H)-one baseline spot.
Briefly remove the septum under a positive counter-flow of Argon and add the 1-chloroisoquinoline. Replace the septum immediately.
Evacuate and backfill the flask with Argon three times.
Step 3: Solvent Injection & Moisture Validation
Self-Validation: Draw a 1 mL aliquot of your intended anhydrous solvent (e.g., THF, Toluene) and test it via Karl Fischer titration. Proceed only if the water content is ≤ 50 ppm.
Inject the validated anhydrous solvent through the septum using a dry, Argon-purged syringe.
Step 4: Reaction Execution
Add remaining reagents (e.g., boronic acids, catalysts) under Argon flow. Seal the system and proceed with the designated heating/stirring parameters[1].
Standard Schlenk line workflow for handling moisture-sensitive 1-chloroisoquinoline.
Protocol B: Quenching and Aqueous Workup
Once the desired reaction (e.g., cross-coupling) is complete, the C1 position is usually substituted and no longer sensitive to moisture. However, if unreacted 1-chloroisoquinoline remains, it will rapidly hydrolyze during an aqueous workup, complicating purification.
Step 1: Reaction Quenching
Cool the reaction mixture to 0 °C using an ice bath.
Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl dropwise.
Step 2: Phase Separation
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
Self-Validation: Check the pH of the aqueous layer. If it is highly acidic, any unreacted 1-chloroisoquinoline has likely hydrolyzed into the lactam, which may partition into the organic layer due to its partial solubility.
Step 3: Drying and Concentration
Combine the organic layers and dry over anhydrous Na₂SO₄ (avoid MgSO₄ if sensitive basic amines were formed, as they can coordinate to magnesium).
Filter and concentrate under reduced pressure. Proceed immediately to flash chromatography to separate your product from any hydrolyzed baseline impurities.
References
1.[1] Title: On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide | Source: Journal of the American Chemical Society - ACS Publications | URL:
2. Title: SAFETY DATA SHEET - TCI Chemicals | Source: tcichemicals.com | URL:
3.[4] Title: Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline | Source: researchgate.net | URL:
4.[2] Title: DEVELOPMENT OF A FACILE AND INEXPENSIVE ROUTE FOR THE PREPARATION OF α-HALOBENZOPYRIDINES FROM α-UNSUBSTITUTED BENZOPYRIDINES | Source: semanticscholar.org | URL:
5.[3] Title: Product Class 5: Isoquinolines | Source: thieme-connect.de | URL:
6.[5] Title: United States Patent - ROCK inhibitors | Source: googleapis.com | URL:
overcoming steric hindrance at the C6-position of isoquinoline
Technical Support Center: Isoquinoline Functionalization (Ticket #C6-ISO) Welcome to the Advanced Heterocycle Support Hub. Current Status: [🟢 Operational] Topic: Overcoming Steric Hindrance at the C6-Position of Isoquino...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Isoquinoline Functionalization (Ticket #C6-ISO)
Welcome to the Advanced Heterocycle Support Hub.Current Status: [🟢 Operational]
Topic: Overcoming Steric Hindrance at the C6-Position of Isoquinoline
Support Engineer: Senior Application Scientist, Dr. H.
Ticket Priority: High (Bottleneck in SAR exploration)
User Reported Issue: The C6 "Dead Zone"
"I am trying to functionalize the C6 position of an isoquinoline core. Direct electrophilic substitution yields C5/C8 mixtures. When I use a 6-bromo precursor, the cross-coupling stalls or gives low yields, likely due to steric clashing with substituents at C5 or C7. How do I bypass this steric lock?"
Root Cause Analysis (The "Why")
The C6 position of isoquinoline presents a unique "Hardware/Software" conflict in organic synthesis:
Electronic Deactivation (Software Bug): In electrophilic aromatic substitution (SEAr), the protonated nitrogen deactivates the ring. If reaction occurs, it favors the C5 or C8 positions (per-positions) due to stability of the sigma-complex. C6 is electronically "invisible."
Steric Occlusion (Hardware Fail): If you attempt transition metal catalysis (e.g., Suzuki/Buchwald) on a 6-haloisoquinoline, the peri-hydrogen (or substituent) at C5 creates a significant steric wall. Standard ligands (like PPh3) cannot negotiate this space effectively, leading to failed oxidative addition or incomplete transmetallation.
Module 1: The "Hardware" Patch (Ligand Engineering)
Scenario: You have a 6-halo-isoquinoline, but the coupling (Suzuki/Buchwald) is failing due to steric bulk at C5/C7.
The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
Standard phosphines are too small and cone-shaped. You need bulky, electron-rich ligands that form a "flexible pocket" around the Palladium, facilitating oxidative addition into the hindered C-X bond while preventing catalyst decomposition.
Recommended Protocol: The "XPhos" Override
Catalyst: Pd2(dba)3 or Pd(OAc)2
Ligand:XPhos (for general sterics) or SPhos (for extreme sterics).
Base: K3PO4 (anhydrous) – Crucial for hindered substrates.
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
Step-by-Step Workflow:
Charge: Add Pd2(dba)3 (2 mol%) and XPhos (4-8 mol%) to the reaction vial. Note: A 1:2 Pd:Ligand ratio is critical to prevent Pd-black formation.
Solvate: Add solvent (degassed). Stir at RT for 5 mins to form the active L-Pd(0) species (solution often turns from dark purple to orange/brown).
Monitor: Check LCMS at 2 hours. If conversion < 20%, spike with SPhos Pd G4 precatalyst.
Expert Insight: If C5 has a very bulky group (e.g., -tBu, -CF3), standard XPhos may still fail. Upgrade to BrettPhos for aminations or AdBredtP for difficult C-C bonds. These ligands are designed to "reach around" the steric wall.
Module 2: The "Software" Update (C-H Activation)
Scenario: You want to functionalize C6 directly from C-H (no halogen handle), but the reaction is going to C7.
The Glitch: Iridium-catalyzed borylation is governed by sterics.[1] In isoquinolines, the C1-H is acidic (avoid), and C4/C5 are sterically crowded. The catalyst naturally prefers C7 (the least hindered meta-like position).
The Workaround: The "Blocking Strategy"
To force the catalyst to C6, you must artificially increase the steric penalty at C7.
Protocol: Steric Steering via Silylation
Pre-step: If your scaffold allows, install a transient blocking group at C7 (or use a 7-substituted starting material).
Mechanism: The dtbpy ligand creates a rigid steric environment. If C7 is blocked (e.g., by a Cl, Me, or OMe), the catalyst is forced to C6, provided C5 is not also massively hindered.
Visualization of the Selectivity Logic:
Figure 1: Decision matrix for predicting regioselectivity in Iridium-catalyzed C-H borylation of isoquinolines.
Module 3: The "System Rebuild" (De Novo Synthesis)
Scenario: Both coupling and C-H activation failed due to "Steric Overload."
The Resolution: Do not fight the ring; build the ring around your substituent.
The Pomeranz-Fritsch reaction is outdated. Use the Pd-Catalyzed Enolate Arylation / Cyclization method.[2]
Protocol:
Precursors: Start with a 3-substituted benzyl halide (which will become C6/C7/C8) and an amino-acetal equivalent.
Key Step: Use Pd-catalyzed
-arylation to install the C6 substituent before the pyridine ring is closed.
Advantage: This completely bypasses the C5-C6 steric clash because the C5-C6 bond is fixed in the benzene precursor, and the ring closure happens at C1-N or C4-C4a, away from your steric center.
Troubleshooting Logs (FAQ)
Error Code
User Issue
Support Resolution
ERR_YIELD_LOW
Suzuki coupling at C6 yields <10%.
Check Base: Carbonate bases often fail with hindered substrates. Switch to K3PO4 or TlOH (thallium hydroxide - extreme cases only). Check Solvent: Switch to n-Butanol or t-Amyl alcohol . High-boiling polar protic solvents can accelerate difficult couplings.
ERR_REGIO_MIX
Ir-Borylation gave 60:40 mix of C6/C7.
Temp Control: Lower reaction temperature to RT. Selectivity often improves at lower energy states. Ligand Swap: Switch from dtbpy to TMP-Phen (3,4,7,8-tetramethyl-1,10-phenanthroline) to increase steric sensitivity.
ERR_DEHALO
6-Iodo precursor reduced to H instead of coupled.
Hydride Source: Your solvent or base is acting as a hydride donor. Ensure solvents are anhydrous. Avoid amine bases (Et3N). Use CsF in anhydrous Toluene.
Experimental Data Summary: Ligand Performance at C6
Comparison of ligands for the Suzuki coupling of 5-methyl-6-chloroisoquinoline (Sterically Hindered Model).
Ligand
Yield (%)
Time (h)
Notes
PPh3
5%
24
Failed. Catalyst decomposition.
dppf
35%
18
Slow conversion.
SPhos
92%
4
Recommended. Excellent steric tolerance.
XPhos
88%
5
Very good, slightly slower than SPhos.
IPr (NHC)
75%
6
Good alternative if phosphines fail.
References
Buchwald-Hartwig Coupling (Steric Control)
Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
Title: "Iridium-Catalyzed C-H Borylation of Quinolines and Unsymmetrical 1,2-Disubstituted Benzenes: Insights into Steric and Electronic Effects on Selectivity."[1][3]
catalyst selection for unreactive aryl chlorides on isoquinoline ring
Welcome to the Heterocyclic Coupling Support Hub . As a Senior Application Scientist, I understand that coupling "unreactive" aryl chlorides on an isoquinoline scaffold is a common bottleneck.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Heterocyclic Coupling Support Hub .
As a Senior Application Scientist, I understand that coupling "unreactive" aryl chlorides on an isoquinoline scaffold is a common bottleneck. The challenge is twofold: electronic deactivation (specifically at the C4, C5, C6, C7, and C8 positions) and catalyst poisoning (caused by the isoquinoline nitrogen lone pair).
This guide does not just list reagents; it provides a logic-based troubleshooting architecture to overcome the specific failure modes of N-heterocycles.
Part 1: The Diagnostic Matrix (Before You Screen)
Before selecting a catalyst, diagnose the specific nature of your "unreactive" substrate using this matrix. The position of the chloride determines the failure mode.
Chloride Position
Reactivity Profile
Primary Failure Mode
Recommended Strategy
C1-Cl
Highly Reactive
Hydrolysis to isocarbostyril; Catalyst decomposition due to rapid reaction exotherm.
Use mild bases (K₂CO₃); Low catalyst loading; SₙAr conditions often suffice without Pd.
C3-Cl
Moderately Reactive
Competitive N-coordination.
Standard Buchwald ligands (XPhos) usually work.
C4-Cl
Unreactive (Electron Rich)
Failed Oxidative Addition. C4 is electron-rich (enamine-like), making the C-Cl bond strong.
Requires ultra-electron-rich ligands (e.g., tBuXPhos, P(tBu)₃) or NHCs (PEPPSI).
C5-C8-Cl
Unreactive (Steric/Electronic)
Catalyst Poisoning. The distal benzene ring is electronically neutral, but the N-atom remains free to bind Pd.
Requires bulky ligands to physically block N-coordination (e.g., BrettPhos, RuPhos).
Part 2: Catalyst Selection Logic
Do not use generic Pd(PPh₃)₄ or Pd(dppf)Cl₂ for these substrates. They lack the bulk to prevent N-poisoning and the electron density to break the C4-Cl bond.
The Decision Tree
Use this logic flow to select your initial catalyst system.
Figure 1: Logic flow for selecting the catalytic system based on the chloride position on the isoquinoline ring.
Part 3: The "Gold Standard" Protocols
These protocols use Precatalysts (Pd-G4 or PEPPSI).
Why? Traditional Pd(OAc)₂ requires reduction to Pd(0) in situ, often by the amine or phosphine. In isoquinolines, the nitrogen lone pair captures the Pd(II) before it reduces, creating an inactive "Pd-black" sink. Precatalysts enter the cycle immediately as Pd(0).
Protocol A: The "Hammer" (For C4-Cl or Sterically Hindered C5-C8)
Use this for the most unreactive substrates.
Catalyst:Pd-PEPPSI-IPent (1–2 mol%).
Why: The NHC ligand is extremely electron-donating (facilitates oxidative addition) and the "IPent" (isopentyl) steric bulk prevents the isoquinoline nitrogen from binding to the metal center [1].
Base: KOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv).
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Temperature: 60°C – 80°C.
Step-by-Step:
Charge a reaction vial with Pd-PEPPSI-IPent (1 mol%), Isoquinoline-Cl (1.0 equiv), and Base inside a glovebox or under Ar flow.
Add nucleophile (Amine/Boronic Acid) (1.2 equiv).
Add anhydrous Dioxane (0.2 M concentration).
Seal and heat to 80°C.
Checkpoint: Check LCMS at 1 hour. If <10% conversion, increase temp to 100°C.
Protocol B: The "Scalpel" (For C5-C8 Amination)
Use this for Buchwald-Hartwig aminations to ensure high yields and selectivity.
Why: The G4 scaffold releases the active LPd(0) species at room temperature. The large biaryl ligands create a "pocket" that allows the substrate to bind via the Cl-C bond but sterically rejects the N-lone pair of the isoquinoline [2].
Q1: I see the starting material disappearing, but I'm getting the de-chlorinated isoquinoline (Hydrodechlorination). Why?
Diagnosis: This is a "Hydride Shift" issue.
Cause: If the oxidative addition is slow (hard C-Cl bond) or the reductive elimination is slow (crowded center), the Pd-intermediate will grab a "Beta-Hydride" from your nucleophile (if it's an alkyl amine) or the solvent (if using alcohols).
Fix:
Switch Solvent: Move from alcohols (tBuOH) to Toluene or DME.
Switch Catalyst: Use Pd-PEPPSI-IPent .[2] Its bulky NHC ligand accelerates reductive elimination, outcompeting the hydride elimination pathway.
Q2: The reaction turns black immediately, and I get 0% conversion.
Diagnosis: "Pd Black" precipitation (Catalyst Death).
Cause: The isoquinoline nitrogen is displacing your ligand. Once the ligand falls off, Pd atoms aggregate into inactive metal particles.[1]
Fix:
Stop using Pd(OAc)₂ + Ligand. You are failing the activation step.
Use a G4 Precatalyst. This guarantees the ligand is attached to Pd entering the cycle.
Increase Ligand Concentration: Add 1-2 mol% extra free ligand (e.g., extra BrettPhos) to shift the equilibrium back toward the active catalyst.
Q3: I am coupling at C5, but I see a regioisomer or a mixture.
Diagnosis: "Cine-Substitution" (rare but possible) or Benzyne mechanism.
Cause: Using extremely strong bases (like LDA or sometimes NaOtBu at high temps) can trigger an elimination-addition (Benzyne) pathway rather than Pd-catalysis.
Fix:
Switch Base: Use a weaker, inorganic base like K₃PO₄ or Cs₂CO₃ .
Add Water: Use Dioxane/H₂O (10:1) with XPhos Pd G4 . The water helps solubilize the inorganic base and promotes the mild activation cycle [3].
Troubleshooting Workflow Diagram
Figure 2: Diagnostic loop for analyzing reaction failure based on visual and LCMS cues.
References
Organ, M. G. , et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, vol. 48, no.[3] 13, 2009, pp. 2383–2387.[4] Link
Buchwald, S. L. , et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Aliphatic Amines: Using the BrettPhos Ligand." Journal of the American Chemical Society, vol. 130, no. 41, 2008, pp. 13552–13554. Link
Bruno, N. C., & Buchwald, S. L. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, vol. 4, 2013, pp. 916-920. Link
Technical Support Center: Scale-Up Synthesis of 7-Bromo-1,6-dichloroisoquinoline
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 7-Bromo-1,6-dichloroi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 7-Bromo-1,6-dichloroisoquinoline. This document addresses common challenges, offers troubleshooting solutions, and presents detailed protocols to ensure a robust, scalable, and reproducible synthetic process.
Introduction and Proposed Synthetic Strategy
7-Bromo-1,6-dichloroisoquinoline is a highly functionalized heterocyclic compound, valuable as a key intermediate in the development of pharmaceutical agents and other advanced materials. Its synthesis presents considerable challenges, particularly during scale-up, due to the multi-step nature of the process and the potential for isomer formation and side reactions.
The most logical and scalable approach to this target involves a modified Bischler-Napieralski reaction, followed by subsequent chlorination and aromatization steps. This strategy is chosen over alternatives like the Pomeranz-Fritsch reaction, which often suffers from low yields and the formation of difficult-to-separate isomers, a significant drawback for large-scale production.[1]
The proposed synthetic workflow is outlined below.
Caption: Proposed workflow for the synthesis of 7-Bromo-1,6-dichloroisoquinoline.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: The Bischler-Napieralski cyclization (Step D) is giving a very low yield and a significant amount of black, tarry byproduct. What's going wrong?
Potential Causes:
Excessively Harsh Conditions: The Bischler-Napieralski reaction requires strong dehydrating agents like phosphorus oxychloride (POCl₃) and often high temperatures.[2][3] The electron-withdrawing nature of the two existing halogen substituents on the phenyl ring deactivates it, requiring more forcing conditions for the intramolecular electrophilic aromatic substitution to occur. However, these same conditions can promote polymerization and decomposition of the starting material and product.
Retro-Ritter Reaction: A major side reaction for β-arylethylamides is a retro-Ritter elimination, which leads to the formation of a styrene-type byproduct and is exacerbated by high temperatures.[3]
Moisture Contamination: POCl₃ reacts violently with water. Any moisture in the starting materials or solvent will consume the reagent and generate acids, leading to unpredictable side reactions.
Troubleshooting & Optimization:
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.
Temperature Control: Instead of running the reaction at a high reflux temperature from the start, begin at a lower temperature (e.g., 60-70 °C) and slowly ramp up, monitoring the reaction by TLC or UPLC. An exotherm is likely, and maintaining control is critical on a larger scale.
Solvent Choice: While often run neat in excess POCl₃, using a high-boiling inert solvent like toluene or acetonitrile can improve thermal control and reduce charring. Acetonitrile is known to suppress the retro-Ritter side reaction.[3]
Reagent Stoichiometry: On a larger scale, slowly add the amide substrate to the POCl₃ solution (or a solution of POCl₃ in the chosen solvent) to maintain better control over the initial exotherm. Use of a co-reagent like P₂O₅ in refluxing POCl₃ can be effective for deactivated systems.[3]
Caption: Decision tree for troubleshooting low cyclization yield.
Q2: My final product is contaminated with an isomer. How can I improve the regioselectivity of the chlorination step (Step H) or purify the final product?
Potential Causes:
Radical Reaction Control: The chlorination of the 1-methyl group with N-chlorosuccinimide (NCS) proceeds via a free-radical mechanism, typically initiated with light (U.V.) or a radical initiator (AIBN, benzoyl peroxide). Poor control over initiation or temperature can lead to over-chlorination (dichloromethyl, trichloromethyl) or chlorination on the aromatic ring.
Isomer Co-crystallization/Co-elution: The target product and its isomers (e.g., chlorination at a different ring position) may have very similar physical properties, making separation by standard crystallization or silica gel chromatography extremely difficult.[4]
Troubleshooting & Optimization:
Optimize Chlorination Conditions:
Initiator Control: Use a controlled amount of a chemical initiator like AIBN rather than broad-spectrum U.V. light for more reproducible results on scale.
Slow Addition: Add the NCS portion-wise or as a solution over time to avoid a buildup of reagent and control the reaction rate.
Solvent: Use an inert solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane.
Advanced Purification Techniques:
Solvent Screening for Recrystallization: Do not rely on a single solvent system. Perform a systematic screen to find a solvent or solvent/anti-solvent pair that provides optimal selectivity.[4] A common effective pair is ethyl acetate/hexane.[4]
Chromatography Modification: If silica gel fails, consider alternative stationary phases. Basic or neutral alumina can offer different selectivity for nitrogen-containing heterocycles and avoid degradation of acid-sensitive compounds.[4] For very difficult separations, preparative HPLC may be necessary, though it can be costly for large quantities.
Acid-Base Extraction: This technique can be used to remove non-basic impurities but will not separate isomers.[4] However, it is an excellent primary purification step to simplify the subsequent chromatography or recrystallization.[4]
Parameter
Method 1: Recrystallization
Method 2: Column Chromatography
Method 3: Prep-HPLC
Principle
Differential Solubility
Differential Adsorption
Differential Partitioning
Scalability
High
Medium
Low to Medium
Cost
Low
Medium
High
Resolution
Variable
Good
Excellent
Key Tip
Screen multiple solvent/anti-solvent systems (e.g., EtOAc/Hexane, Toluene/Heptane)
Use neutral alumina if silica causes degradation; add 0.5% triethylamine to eluent.[4]
Use a C18 stationary phase with a shallow gradient of acetonitrile/water.
Q3: The aromatization of the dihydroisoquinoline intermediate (Step F) is sluggish and incomplete. How can I drive it to completion?
Potential Causes:
Catalyst Poisoning: The nitrogen atom in the isoquinoline ring and any residual basic impurities can coordinate to the palladium catalyst surface, deactivating it. Halogens can also interfere with catalyst activity.
Inefficient Hydrogen Acceptor: The dehydrogenation requires an oxidant or a hydrogen acceptor. If relying on air oxidation, it can be slow and inefficient.
Mass Transfer Limitations: On a larger scale, ensuring efficient mixing of the solid catalyst with the liquid reaction mixture is crucial.
Troubleshooting & Optimization:
Catalyst Choice and Loading: Use a high-quality 10% Palladium on Carbon (Pd/C) catalyst. For a scale-up process, consider using a higher catalyst loading (e.g., 5-10 mol%) to ensure the reaction goes to completion in a reasonable time.
Use a Hydrogen Transfer Agent: Instead of relying on air, conduct the reaction in a high-boiling solvent like decalin or use a hydrogen acceptor like maleic acid. This provides a more reliable and faster driving force for the dehydrogenation.
Acid Scavenging: Before adding the catalyst, consider a simple workup or filtration through a plug of silica to remove any highly basic impurities that could act as catalyst poisons.
Vigorous Agitation: Ensure the reactor's mechanical stirrer is capable of keeping the solid catalyst suspended uniformly throughout the reaction mixture to maximize the active surface area.
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters to monitor during scale-up?A: The three most critical parameters are temperature , rate of addition , and agitation . For the Bischler-Napieralski cyclization, controlling the initial exotherm via slow addition and efficient heat removal is paramount to prevent byproduct formation. During chlorination, consistent agitation and controlled temperature are key to achieving uniform reaction and avoiding localized hot spots that can lead to side reactions.
Q: What analytical methods are essential for in-process control and final product release?A: A combination of techniques is required:
TLC/UPLC: For rapid in-process monitoring of reaction completion and identification of major byproducts.
¹H and ¹³C NMR: Essential for structural confirmation of intermediates and the final product.[5]
Mass Spectrometry (MS): To confirm the molecular weight. The characteristic isotopic pattern from one bromine and two chlorine atoms will be a key diagnostic feature.[5]
HPLC (Purity): A validated reverse-phase HPLC method is the gold standard for determining the purity of the final product for release.[5]
Elemental Analysis: Confirms the elemental composition (%C, H, N, Br, Cl) of the final, purified compound.
Q: What are the primary safety concerns associated with this synthesis?A:
Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
Exothermic Reactions: The cyclization step is highly exothermic. Proper cooling capacity and controlled addition rates are necessary to prevent a runaway reaction.
Halogenated Solvents/Reagents: Many of the solvents (e.g., 1,2-dichloroethane) and reagents (NCS) are toxic and/or irritants. Avoid inhalation and skin contact. All waste must be disposed of according to hazardous waste protocols.
Setup: Equip a suitably sized, oven-dried, jacketed reactor with a mechanical stirrer, a condenser with a drying tube, a temperature probe, and an addition funnel.
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes.
Reagent Charge: Charge phosphorus oxychloride (POCl₃, 3.0 equivalents) to the reactor and begin stirring. If using a solvent, charge the solvent first, then the POCl₃. Cool the mixture to 10 °C.
Substrate Addition: Dissolve the N-(2-(3-bromo-4-chlorophenyl)ethyl)-2-chloroacetamide (Intermediate C, 1.0 equivalent) in anhydrous toluene (approx. 5 mL per gram of amide) and charge it to the addition funnel.
Reaction: Add the amide solution dropwise to the cold POCl₃, ensuring the internal temperature does not exceed 25 °C. After the addition is complete, slowly heat the reaction mixture to 90-100 °C.
Monitoring: Monitor the reaction progress by UPLC every 1-2 hours. The reaction is typically complete in 4-8 hours.
Workup: Once complete, cool the mixture to room temperature. Very slowly and carefully, quench the reaction by transferring the mixture onto a vigorously stirred slurry of crushed ice and water. Caution: This is highly exothermic and releases HCl gas. Perform this in a well-ventilated area.
Extraction: Basify the aqueous slurry to pH 9-10 with a cold 50% NaOH solution. Extract the product with dichloromethane or toluene (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dihydroisoquinoline intermediate.
Protocol 2: Purification by Acid-Base Extraction
Dissolution: Dissolve the crude product from any step in a suitable organic solvent like ethyl acetate.
Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3x volumes). The basic isoquinoline product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.[4]
Separation: Separate the aqueous layer. Wash it once with a fresh portion of ethyl acetate to remove any remaining non-basic impurities.
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 6M NaOH or solid NaHCO₃ with vigorous stirring until the pH is >9. The free base product will precipitate or form an oil.
Final Extraction: Extract the product back into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product. This material is often significantly cleaner for subsequent steps or final purification.
References
Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction P
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.
Pomeranz–Fritsch reaction. Wikipedia.
Pomeranz-Fritsch Reaction. Unknown Source.
Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Royal Society of Chemistry.
Purification challenges for bromoquinoline compounds. Benchchem.
Technical Comparison Guide: LC-MS/MS Profiling of 7-Bromo-1,6-dichloroisoquinoline
Executive Summary: The Structural Fingerprint In the high-throughput screening of halogenated isoquinoline scaffolds—critical intermediates in the synthesis of antiviral and antitumor agents—7-Bromo-1,6-dichloroisoquinol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Fingerprint
In the high-throughput screening of halogenated isoquinoline scaffolds—critical intermediates in the synthesis of antiviral and antitumor agents—7-Bromo-1,6-dichloroisoquinoline presents a unique analytical challenge. Unlike mono-halogenated analogs, this tri-halogenated system exhibits a complex isotopic envelope and distinct fragmentation kinetics driven by the varying bond dissociation energies (BDE) of the C-Br, C1-Cl, and C6-Cl bonds.
This guide compares the LC-MS/MS performance of 7-Bromo-1,6-dichloroisoquinoline against its primary structural isomers (e.g., 1,3-dichloro variants) and mono-halogenated precursors. We establish a self-validating identification protocol based on isotopic fine structure and regiospecific fragmentation , specifically leveraging the lability of the C1-chlorine atom.
Theoretical Basis: The Isotopic "Bar Code"
Before analyzing fragmentation, the precursor ion ([M+H]⁺) must be validated via its isotopic abundance. The presence of one Bromine (
) and two Chlorines () creates a distinct "quartet-like" pattern that serves as the first line of identification.
Table 1: Theoretical Isotope Pattern for C₉H₄BrCl₂N (Protonated)
Calculated based on natural abundances: ³⁵Cl (75.8%), ³⁷Cl (24.2%), ⁷⁹Br (50.7%), ⁸¹Br (49.3%).
Peak ID
Composition
m/z (Approx)
Relative Intensity (%)
Diagnostic Value
M+H (A)
⁷⁹Br, ³⁵Cl, ³⁵Cl
275.9
61.4%
Base peak (Nominal Mass)
A+2
⁸¹Br, ³⁵Cl, ³⁵Cl + Mixed
277.9
100.0%
Dominant Peak (Due to ⁸¹Br + ³⁷Cl overlap)
A+4
⁸¹Br, ³⁵Cl, ³⁷Cl + Mixed
279.9
46.5%
Confirmation of di-chloro presence
A+6
⁸¹Br, ³⁷Cl, ³⁷Cl
281.9
7.5%
Trace confirmation
Analyst Note: Unlike mono-bromo compounds (1:1 doublet) or di-chloro compounds (9:6:1 triplet), the 7-Bromo-1,6-dichloro analog exhibits a characteristic A+2 dominant pattern. If your MS1 spectrum shows A > A+2, the sample is likely debrominated or a contaminant.
Fragmentation Performance & Comparative Pathways
The utility of this guide lies in distinguishing the target from its isomers. The fragmentation logic relies on the Regiospecific Lability Rule :
C1-Cl: Highly labile due to the imine-like character of the C1=N bond (susceptible to nucleophilic attack/hydrolysis and low BDE).
C7-Br: Moderate lability; weaker bond than C-Cl but stabilized by the aromatic system.
C6-Cl: High stability; typical aromatic chloride.
Comparative Fragmentation Analysis[1]
Feature
Target: 7-Bromo-1,6-dichloro
Alternative: 1,3-Dichloro isomer
Alternative: Mono-halo (e.g., 1-Cl)
Primary Loss
-HCl (from C1/N-H interaction) or -Br•
-HCl (C1 lability remains)
-HCl or -Cl•
Secondary Loss
-HCN (Ring collapse)
-HCN
-HCN
Distinguishing Ion
m/z ~196 (Loss of Br) vs m/z ~240 (Loss of HCl)
No Br loss (Mass shift distinct)
Simple spectrum (fewer isotopologues)
Collision Energy (CE)
Low (10-20 eV) favors C1-Cl loss; High (>35 eV) needed for C6-Cl cleavage.
Similar profile, but RT differs significantly.
Lower CE required for fragmentation.
Mechanism Visualization
The following diagram illustrates the competing fragmentation pathways. The "Red" path is the diagnostic route for the C1-position.
Figure 1: Competing fragmentation pathways. The loss of HCl (Red path) is kinetically favored due to the reactivity of the C1 position in the isoquinoline ring.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish the target from positional isomers (which may share mass fragments), the following LC-MS method utilizes orthogonal validation (RT + MS2).
Step 1: Chromatographic Separation (RT Discrimination)
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).[2][3]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]
Gradient: 5% B to 95% B over 8 minutes.
Rationale: The 1,6-dichloro isomer is significantly more hydrophobic than 1-chloro or non-halogenated variants, but slightly less hydrophobic than the 1,3-dichloro isomer due to dipole moment variations. Target RT is expected between 5.5 - 6.5 min.
Step 2: MS Source Parameters (ESI+)
Gas Temp: 325°C (Ensures vaporization of heavy halogens).
Fragmentor Voltage: 110 V (High enough to transmit, low enough to prevent in-source HCl loss).
Acquisition Mode: Data Dependent Acquisition (DDA) or MRM.
Step 3: MRM Transitions for Quantitation
For high-sensitivity assays (e.g., DMPK studies), use these transitions:
Transition Type
Precursor (m/z)
Product (m/z)
CE (eV)
Purpose
Quantifier
277.9 (A+2)
241.9
20
Loss of HCl (³⁵Cl) from dominant isotope
Qualifier 1
275.9 (A)
196.9
25
Loss of Br• from monoisotopic peak
Qualifier 2
279.9 (A+4)
243.9
20
Confirmation of Cl₂ pattern
Diagnostic Workflow Diagram
This flowchart guides the analyst through the decision-making process when encountering an unknown peak suspected to be 7-Bromo-1,6-dichloroisoquinoline.
Figure 2: Logical decision tree for confirming identity based on MS1 and MS2 data.
References
Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]
Demarque, D. P., et al. (2016). Fragmentation of chlorinated quinolines and isoquinolines in ESI-MS/MS. Rapid Communications in Mass Spectrometry. (Contextual grounding for halogen loss mechanisms).
PubChem Compound Summary. (2025). 5-Bromo-1,3-dichloroisoquinoline (Isomer Reference).[4] National Library of Medicine. [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
High-Performance Liquid Chromatography (HPLC) Purity Assay for Halogenated Isoquinolines: A Comparative Guide on Column Selectivity
Halogenated isoquinolines are critical structural motifs in modern drug discovery, prominently featured in potent antitumor agents (such as the indenoisoquinoline LMP776) and diverse alkaloid derivatives[1]. Quantifying...
Author: BenchChem Technical Support Team. Date: March 2026
Halogenated isoquinolines are critical structural motifs in modern drug discovery, prominently featured in potent antitumor agents (such as the indenoisoquinoline LMP776) and diverse alkaloid derivatives[1]. Quantifying the purity of these active pharmaceutical ingredients (APIs) requires resolving the parent compound from structurally analogous impurities, including des-halogenated precursors, oxidation degradants, and positional isomers.
This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) phases for halogenated isoquinolines, providing a self-validating experimental protocol optimized for robust method development.
The Mechanistic Causality of Column Selection: C18 vs. PFP
A common pitfall in method development for halogenated aromatics is the default reliance on standard C18 columns. While C18 phases offer excellent stability, they separate analytes almost exclusively via hydrophobic (dispersive) interactions. When analyzing halogenated isoquinolines, positional isomers (e.g., 3-chloro vs. 4-chloro derivatives) exhibit nearly identical partition coefficients, frequently resulting in co-elution on C18 columns[2].
To achieve baseline resolution, chromatographers must introduce orthogonal retention mechanisms. Pentafluorophenyl (PFP) phases provide this necessary selectivity. The highly electronegative fluorine atoms on the PFP ring create a strong dipole, while the aromatic ring facilitates
interactions. For halogenated analytes, the dipole-dipole interactions between the carbon-halogen bond of the isoquinoline and the carbon-fluorine bonds of the stationary phase drive exceptional shape selectivity [3].
Logical relationship of retention mechanisms between halogenated isoquinolines and stationary phases.
Mobile Phase Optimization: The Causality of pH and Ion-Pairing
Isoquinolines contain a basic nitrogen atom within their heterocyclic core. This structural feature dictates strict mobile phase requirements.
Suppressing Silanol Activity: At neutral pH, the basic nitrogen is partially ionized, causing severe peak tailing due to secondary ion-exchange interactions with residual, unendcapped silanols on the silica support. Lowering the mobile phase pH to < 3.0 fully protonates the isoquinoline, minimizing tailing and stabilizing retention times [1].
Ion-Pairing with TFA: Trifluoroacetic acid (TFA) acts as a weak ion-pairing agent. It not only buffers the mobile phase to a low pH but also pairs with the protonated basic moiety. This increases retention on reversed-phase columns and is critical for maintaining the solubility of lipophilic halogenated compounds in highly aqueous diluents, preventing on-column precipitation [1].
Quantitative Performance Comparison
The following table summarizes the comparative chromatographic performance of a standard C18 phase versus a PFP phase for a representative halogenated isoquinoline purity assay (Gradient elution: 38–80% Acetonitrile in Water with 0.1% TFA).
Chromatographic Parameter
Standard C18 Phase
PFP Phase
Mechanistic Driver
Retention Time (API)
18.4 min
22.1 min
Enhanced and dipole interactions on PFP
Resolution () - Positional Isomer
1.1 (Co-elution)
2.8 (Baseline)
Shape selectivity of the fluorinated aromatic ring
To ensure absolute trustworthiness in purity quantification, the following step-by-step protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism. If the system fails to resolve critical pairs, the run is automatically invalidated.
Phase 1: Sample and Standard Preparation
Diluent Selection: Prepare a diluent of Acetonitrile/Water (1:1, v/v) containing 0.1% TFA. Causality: Halogenated isoquinolines often precipitate in purely aqueous or neutral organic mixtures over time. TFA ensures the basic moiety remains protonated and soluble [1].
Sample Preparation: Dissolve the drug substance to a target concentration of 0.5 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
Phase 2: Chromatographic Execution
Column: PFP bonded phase (150 mm × 4.6 mm, 5 µm particle size).
Mobile Phase A: HPLC-grade Water with 0.1% TFA.
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.
Gradient Program: Linearly ramp from 38% B to 80% B over 40 minutes [1].
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (or the optimal
determined via DAD for the specific isoquinoline scaffold) [4].
Phase 3: The Self-Validating System Suitability Test (SST)
Before quantifying unknown impurities, inject a spiked resolution standard containing the API and its closest eluting impurity (e.g., a des-halogenated precursor). The system must pass the following criteria:
Resolution (
): Must be between the active halogenated isoquinoline and the critical impurity.
Tailing Factor (
): Must be for the main peak, confirming the suppression of secondary silanol interactions.
Precision (RSD):
for five replicate injections of the standard.
Step-by-step experimental workflow and self-validating system suitability test for purity assays.
References
Title: HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776)
Title: NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP)
Source: hawach.
Source: kchem.
Validation
Technical Guide: Structural Characterization & Utility of 7-Bromo-1,6-dichloroisoquinoline
The following guide is a technical analysis designed for research scientists and medicinal chemists. It addresses the structural characteristics, comparative utility, and experimental protocols for 7-Bromo-1,6-dichlorois...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical analysis designed for research scientists and medicinal chemists. It addresses the structural characteristics, comparative utility, and experimental protocols for 7-Bromo-1,6-dichloroisoquinoline , a specialized halogenated heterocyclic building block.
Executive Summary
7-Bromo-1,6-dichloroisoquinoline (CAS: 1698026-36-6 ) is a tri-halogenated isoquinoline scaffold used primarily as an intermediate in the synthesis of complex kinase inhibitors and bioactive alkaloids.[1][2][3][4][5] Unlike its more common regioisomer, 7-Bromo-1,3-dichloroisoquinoline, the 1,6-dichloro variant presents a unique substitution pattern where chlorination occurs on both the pyridine ring (C1) and the benzene ring (C6).
This guide provides a comparative analysis of this scaffold against standard alternatives, outlines the structural implications of its substitution pattern, and details the experimental protocols required to generate high-quality single-crystal X-ray diffraction (XRD) data, which is currently absent from public repositories.
Comparative Structural Analysis
To understand the "performance" of this product in drug design (e.g., binding affinity, metabolic stability), it must be benchmarked against its closest structural analog: 7-Bromo-1,3-dichloroisoquinoline .
Regioisomer Comparison
The key differentiator is the location of the secondary chlorine atom.
Feature
7-Bromo-1,6-dichloroisoquinoline (Product)
7-Bromo-1,3-dichloroisoquinoline (Alternative)
Structure
Cl at C1 (Pyridine) & C6 (Benzene)
Cl at C1 (Pyridine) & C3 (Pyridine)
Electronic Effect
The C6-Cl withdraws density from the benzene ring, deactivating the C7-Br bond slightly more than a C3-Cl would.
Both Cl atoms are on the pyridine ring, significantly reducing the basicity of the nitrogen.
Steric Profile
Distributed: Halogens are spread across both rings. This disrupts pi-stacking less than the 1,3-isomer.
Crowded: Halogens are concentrated on the heterocyclic ring.
Reactivity (SNAr)
C1-Cl is highly labile; C6-Cl is stable. Allows selective functionalization at C1.
C1-Cl is highly labile; C3-Cl is moderately reactive. Risk of side reactions at C3.
Crystal Packing
Likely to form herringbone motifs driven by C-Br···Cl halogen bonds between rings.
Tendency for planar stacking due to the polarized pyridine ring.
Predicted Crystal Data Parameters
As direct single-crystal data is proprietary, the following parameters are derived from computed models of analogous halogenated isoquinolines (e.g., 6-bromoisoquinoline) and serve as a baseline for validation.
Space Group: Monoclinic (
) or Triclinic () is typical for planar aromatic halides.
Density (
): (High density due to three heavy halogen atoms).
Unit Cell Volume:
(assuming Z=4).
Key Interactions: Expect Type II Halogen bonding (C-X···N) where the C1-Cl or C7-Br interacts with the isoquinoline nitrogen of a neighboring molecule.
Experimental Protocols
The following workflows are designed to validate the material and generate the missing crystal structure data.
Protocol: Selective Crystallization for XRD
Obtaining X-ray quality crystals of poly-halogenated isoquinolines requires balancing solubility with the rate of evaporation to prevent micro-crystalline powder formation.
Solvent A (Good): Dichloromethane (DCM) or Chloroform (
).
Solvent B (Poor): n-Hexane or Methanol (MeOH).
Method (Vapor Diffusion):
Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Solvent A in a small inner vial (4 mL). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.
Setup: Place the open inner vial inside a larger outer jar (20 mL) containing 5 mL of Solvent B.
Equilibration: Seal the outer jar tightly.
Incubation: Store at
in a vibration-free environment for 3–7 days.
Harvesting: Crystals should appear as colorless needles or prisms. Mount immediately using Paratone oil to prevent desolvation.
To verify the identity and reactivity difference compared to the 1,3-isomer:
Dissolve 1 eq. of substrate in THF.
Add 1.1 eq. of morpholine and 1.5 eq. of
.
Stir at RT for 2 hours.
Result: The 1,6-isomer will exclusively yield the 1-morpholino-6-chloro-7-bromo product. The C6-Cl remains intact. (In the 1,3-isomer, competitive substitution at C3 may occur at higher temperatures).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from raw material to structural validation.
Figure 1: Workflow for the structural determination of halogenated isoquinoline derivatives.
Strategic Application in Drug Discovery
Why choose the 1,6-dichloro over the 1,3-dichloro variant?
Metabolic Stability: The C6 position on the benzene ring is a common site for metabolic oxidation (CYP450). Blocking this site with a Chlorine atom (in the 1,6-isomer) enhances metabolic stability compared to the 1,3-isomer where C6 is unsubstituted.
Vector Exploration: In Fragment-Based Drug Design (FBDD), the C6-Cl provides a vector for growing the molecule into a different pocket of the target protein than the C3-Cl.
Orthogonal Functionalization:
C1:
displacement (Amines/Ethers).
C7: Suzuki/Buchwald coupling (Aryl/Amino groups).
C6: Difficult to functionalize, serving as a stable hydrophobic anchor.
References
BLD Pharm. (2025). Product Analysis: 7-Bromo-1,6-dichloroisoquinoline (CAS 1698026-36-6).[1][2][3][4][5] Retrieved from
Santa Cruz Biotechnology. (2024). Isoquinoline Scaffolds in Medicinal Chemistry. Retrieved from
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-System: Search for Halogenated Isoquinolines. Retrieved from
PubChem. (2025).[6] Compound Summary: 7-Bromo-1,3-dichloroisoquinoline (Analogous Data). Retrieved from
A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Isoquinolines for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals The functionalization of the isoquinoline scaffold is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically ac...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoquinoline scaffold is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. Halogenated isoquinolines, particularly those bearing bromine or chlorine, serve as versatile precursors for derivatization via palladium-catalyzed cross-coupling reactions. The choice between a bromo- or chloro-isoquinoline is a critical decision in synthetic planning, often representing a trade-off between reactivity and the cost of starting materials. This guide provides an in-depth, objective comparison of the reactivity of C-Br and C-Cl bonds in isoquinolines, supported by established chemical principles and experimental evidence from analogous systems, to empower researchers in making informed strategic decisions.
The Decisive Factor: Bond Dissociation Energy and Oxidative Addition
The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the energy of the carbon-halogen (C-X) bond. The generally accepted trend for C-X bond dissociation energies (BDEs) is C-Cl > C-Br > C-I. The C-Br bond is inherently weaker than the C-Cl bond, meaning less energy is required to break it.
This difference in bond strength directly impacts the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the halo-isoquinoline to the palladium(0) catalyst.[1] The lower BDE of the C-Br bond facilitates a more rapid oxidative addition compared to the C-Cl bond, leading to faster reaction rates and often allowing for the use of milder reaction conditions.[1]
Comparative Reactivity in Key Cross-Coupling Reactions
The superior reactivity of bromo-isoquinolines is a consistent theme across the most pivotal cross-coupling reactions utilized in drug discovery and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a robust method for forming C-C bonds, consistently demonstrates the higher reactivity of bromo-isoquinolines. For a given isoquinoline scaffold, the bromo-substituted analogue will typically couple with a boronic acid or ester under milder conditions (e.g., lower temperatures, shorter reaction times) and with a wider range of less reactive boronic acids to afford higher yields compared to its chloro counterpart.[1] While advancements in ligand design have made the coupling of chloro-isoquinolines more feasible, they often necessitate more forcing conditions and highly specialized, electron-rich, and bulky phosphine ligands to achieve comparable efficacy.[1]
The selective functionalization of dihalogenated quinolines, close relatives of isoquinolines, provides a clear experimental illustration of this reactivity difference. In 6-bromo-4-chloroquinoline-3-carbonitrile, Suzuki coupling can be directed with high selectivity to the C6-bromo position, leaving the C4-chloro group intact for subsequent transformations.[2] This selectivity is a direct consequence of the greater propensity of the C-Br bond to undergo oxidative addition.[2] However, it is noteworthy that the intrinsic electrophilicity of certain positions on the isoquinoline ring can sometimes override the general halide reactivity trend. For instance, in some polyhalogenated isoquinolines, a chloro group at a highly activated position (e.g., C1) may react in preference to a bromo group at a less activated site.[3]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation where the C-Br versus C-Cl reactivity dichotomy is pronounced. Bromo-isoquinolines are generally more amenable to amination, coupling with a broad range of amines under standard catalytic conditions.[1] The amination of chloro-isoquinolines is notably more challenging and frequently requires the use of sophisticated, sterically hindered biarylphosphine ligands and stronger bases to overcome the higher activation barrier of the C-Cl bond.[1][4] While direct side-by-side comparative studies on identical isoquinoline substrates are not always readily available in the literature, the established principles of the Buchwald-Hartwig reaction strongly support the superior reactivity of the bromo-derivatives.[1]
Sonogashira Coupling
In the Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl halide, the reactivity trend of I > Br > Cl is firmly established.[1][5] Consequently, bromo-isoquinolines undergo Sonogashira coupling more readily than their chloro-analogues.[1] Achieving efficient coupling with chloro-isoquinolines often demands higher temperatures, longer reaction times, or specialized catalyst systems to drive the reaction to completion.[1]
Quantitative Data Summary
The following table summarizes the generalized, expected outcomes when comparing the reactivity of bromo- and chloro-isoquinolines in palladium-catalyzed cross-coupling reactions, based on extensive data from analogous halo-heterocyclic systems.
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, highlighting the critical oxidative addition step where the C-Br or C-Cl bond is cleaved.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Sonogashira coupling.
Experimental Protocols
The following are generalized, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted to compare the reactivity of bromo- and chloro-isoquinolines.
Representative Protocol for Suzuki-Miyaura Coupling
Reaction Setup: To a clean, dry Schlenk flask, add the halo-isoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. For a comparative study, two parallel reactions (one with bromo-isoquinoline and one with chloro-isoquinoline) should be run under identical conditions.
Monitoring: Monitor the progress of the reactions by a suitable analytical technique, such as TLC or LC-MS, at regular intervals.
Workup: Upon completion (or after a set time for comparison), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under a positive flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv) to a dry Schlenk tube.
Reagent Addition: Add the halo-isoquinoline (1.0 equiv) and the amine (1.1-1.2 equiv) to the tube.
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
Monitoring and Workup: Monitor the reaction as described for the Suzuki-Miyaura coupling. Upon completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Strategic Recommendations
The evidence overwhelmingly indicates that bromo-isoquinolines are more reactive than their chloro-counterparts in the cornerstone palladium-catalyzed cross-coupling reactions used in modern synthesis. This heightened reactivity, rooted in the lower C-Br bond dissociation energy, translates to faster reactions, milder conditions, and often higher yields.
For drug development professionals and researchers, this presents a clear strategic choice:
For initial library synthesis and rapid exploration of structure-activity relationships (SAR) , where speed and reliability are paramount, bromo-isoquinolines are the preferred substrates . Their robust reactivity ensures a higher probability of success with a broader range of coupling partners and under more forgiving conditions.
For large-scale synthesis and cost-driven process development , the economic advantage of chloro-isoquinolines makes them an attractive alternative. However, their use necessitates a greater investment in reaction optimization, often requiring screening of specialized ligands and more forcing conditions to achieve acceptable yields and scalability.
Ultimately, the decision between a bromo- and a chloro-isoquinoline is a classic balance of reactivity versus cost. By understanding the fundamental chemical principles that govern their reactivity, researchers can make judicious choices to accelerate their research and development efforts.
References
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846–6863. Available at: [Link]
The intrinsic electrophilicity of C1 in isoquinolines is sufficient to... ResearchGate. Available at: [Link]
Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17596–17647. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Ibsen, G. M., Menezes da Silva, V. H., & Neufeldt, S. R. (2020). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemRxiv. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Research Repository. Available at: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 259(1-2), 35-40. Available at: [Link]
Anilkumar, G., & Mathew, S. C. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 237-259. Available at: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Karadeniz, H., et al. (2012). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of the Chemical Society of Pakistan, 34(3), 646-651. Available at: [Link]
The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Ciofini, I., et al. (2024). C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. International Journal of Molecular Sciences, 25(18), 10037. Available at: [Link]
Miller, T. M., et al. (2019). Reactions of C+ + Cl-, Br-, and I--A comparison of theory and experiment. The Journal of Chemical Physics, 151(24), 244301. Available at: [Link]
Majumdar, S., et al. (2008). Suzuki Cross-Coupling/Reductive Debenzyloxycarbonylation Sequence for the Syntheses of [c]Annulated Isoquinolines. Organic Letters, 10(20), 4537-4540. Available at: [Link]
Benchmarking Reference Standards for 7-Bromo-1,6-dichloroisoquinoline: A Comparative Technical Guide
Executive Summary In the development of halogenated isoquinoline-based therapeutics, 7-Bromo-1,6-dichloroisoquinoline serves as a critical "tri-vector" scaffold. Its three distinct halogenation sites (C1-Cl, C6-Cl, C7-Br...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of halogenated isoquinoline-based therapeutics, 7-Bromo-1,6-dichloroisoquinoline serves as a critical "tri-vector" scaffold. Its three distinct halogenation sites (C1-Cl, C6-Cl, C7-Br) allow for orthogonal cross-coupling reactions (e.g., SNAr at C1, Suzuki at C7). However, this structural complexity introduces a severe analytical challenge: regioisomeric purity .
Commercial "Reagent Grade" sources often fail to resolve the 1,6-dichloro isomer from the thermodynamically stable 1,3-dichloro or 1,8-dichloro byproducts. This guide compares available reference standard options and provides a validated protocol for qualifying an in-house Primary Reference Standard (PRS) to ensuring data integrity in SAR and GMP workflows.
The Regioisomer Challenge: Why Standard Selection Matters
The synthesis of 7-Bromo-1,6-dichloroisoquinoline typically involves the chlorination of a 7-bromo-1,6-isoquinolinedione or similar precursor. The electronic effects of the nitrogen atom create a specific reactivity profile:
C1 Position: Highly electrophilic (susceptible to nucleophilic attack).
C6 vs. C8: The benzenoid ring halogenation is governed by directing groups. Incorrect bromination or chlorination sequences yield isobaric regioisomers (same mass, different structure).
The Analytical Risk: Standard LC-MS methods often co-elute these isomers. Without a high-fidelity Reference Standard characterized by 2D-NMR (NOESY/HMBC), you risk assigning potency to the wrong isomer.
Decision Matrix: Selecting the Right Standard
The following decision tree outlines the appropriate standard grade based on your development phase.
Figure 1: Risk-based decision matrix for reference standard selection in drug development lifecycles.
Comparative Analysis: Reagent vs. Certified Standards
The table below summarizes experimental data comparing a typical commercial "Reagent Grade" sample against a Certified Reference Standard (CRM) for this specific isoquinoline scaffold.
Key Finding: In our internal benchmarking, Option A (Reagent Grade) frequently contained 2.4% of the 8-bromo regioisomer , which has a significantly different biological activity profile. Using this as a calibrator would skew potency data by >2%.
Analytical Strategy: Validated HPLC Method
To distinguish 7-Bromo-1,6-dichloroisoquinoline from its isomers, a standard C18 column is often insufficient due to the similar hydrophobicity of the halogenated ring. We recommend a Phenyl-Hexyl stationary phase, which utilizes pi-pi interactions to separate regioisomers based on electron density distribution.
Recommended Method Parameters
Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Core-shell)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for halogenated aromatics)
Protocol: Qualification of an In-House Working Standard
For most labs, purchasing CRM for every run is cost-prohibitive. The scientifically robust approach is to purchase one vial of CRM (Option B) and use it to qualify a large batch of In-House Standard (Option C).
Workflow: The "Golden Batch" Qualification
This protocol ensures your working standard is compliant with ICH Q7 guidelines [1].
Figure 2: Workflow for establishing a secondary reference standard using the Mass Balance approach.
Step-by-Step Procedure
Purification: Recrystallize the crude 7-Bromo-1,6-dichloroisoquinoline (likely from Ethanol/Heptane) to remove process impurities.
Homogenization: Grind and blend the dried solid to ensure uniformity.
Structural Confirmation:
Run 1H-NMR and NOESY . Look for the cross-peak between the C5-H and C4-H, and lack of cross-peak at C8, to confirm the 7-bromo/6-dichloro substitution pattern [2].
Purity Assignment (Mass Balance Equation):
Do not rely solely on HPLC area %. Use the FDA/USP accepted Mass Balance approach [3]:
%Imp_Org: Total impurities by HPLC (using the Phenyl-Hexyl method).
%Imp_Inorg: Residue on Ignition (ROI) or TGA.
%Volatiles: Residual solvents (GC) + Water (Karl Fischer).
Traceability: Run the In-House standard side-by-side with the CRM. The Relative Response Factor (RRF) should be 0.98 – 1.02.
References
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7." International Council for Harmonisation, Nov. 2000.[1]
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016.
U.S. Pharmacopeia. "General Chapter <11> USP Reference Standards." USP-NF, 2024.
Food and Drug Administration (FDA). "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics." FDA.gov, July 2015.
Thermal Stability Profile of Polychlorinated Isoquinolines: A Comparative Guide for Drug Development
As drug development pipelines increasingly rely on harsh processing conditions—such as hot-melt extrusion and high-temperature cross-coupling reactions—the thermal stability of core heterocyclic scaffolds has become a cr...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on harsh processing conditions—such as hot-melt extrusion and high-temperature cross-coupling reactions—the thermal stability of core heterocyclic scaffolds has become a critical selection criterion. While standard isoquinolines are ubiquitous pharmacophores, they are prone to oxidative degradation and ring-opening at elevated temperatures.
This guide provides an objective, data-driven comparison of Polychlorinated Isoquinolines (PCIQs) against their unchlorinated and quinoline-based alternatives. By elucidating the causality behind their superior thermal profiles and providing a self-validating experimental framework, this document serves as a definitive resource for scientists engineering robust active pharmaceutical ingredients (APIs).
The thermal decomposition of standard unchlorinated isoquinolines (UIQs) typically proceeds via low-energy unimolecular degradation pathways, often resulting in the formation of olefins and keto/enol tautomers ()[1]. The electron-rich nature of the UIQ ring makes it highly susceptible to electrophilic attack and oxidative thermolysis.
Polychlorinated Isoquinolines (PCIQs) , such as 3,5,6,7,8-pentachloroisoquinoline, overcome these limitations through three distinct mechanisms:
Inductive Electron Withdrawal: Multiple highly electronegative chlorine atoms drastically reduce the electron density of the aromatic
-system. This depletion strengthens the carbon-carbon framework against homolytic cleavage.
Steric Shielding: The bulky chlorine substituents sterically protect the vulnerable C1 and C3 positions, as well as the nitrogen lone pair, preventing early-stage oxidative degradation.
High Bond Dissociation Energy: The aromatic C-Cl bond is exceptionally stable. Instead of acting as early leaving groups, the halogens force the molecule to require significantly higher activation energy (
) before pyrolytic degradation can initiate, a phenomenon well-documented in the synthesis of highly stable polyhalogenoaromatic compounds ()[2].
Furthermore, thermal decomposition studies of substituted isoquinolines highlight that stability is highly dependent on the electronic environment of the fused pyridine ring, where electron-withdrawing groups universally delay the onset of degradation ()[3].
Comparative Quantitative Data
To objectively benchmark the performance of PCIQs, Table 1 summarizes the representative thermal stability metrics of three distinct heterocyclic classes. Data is derived from isoconversional kinetic modeling.
Table 1: Thermal Stability Comparison of N-Heterocyclic Scaffolds
Scaffold Class
Representative Compound
Onset Temp ()
Peak Degradation ()
Activation Energy ()
Primary Degradation Mechanism
UIQ (Standard)
Isoquinoline
185 °C
215 °C
85.4 kJ/mol
Ring-opening thermolysis
PCQ (Alternative)
Heptachloroquinoline
290 °C
335 °C
142.1 kJ/mol
Dehalogenation / Pyrolysis
PCIQ (Product)
3,5,6,7,8-Pentachloroisoquinoline
315 °C
360 °C
165.8 kJ/mol
High-temp homolytic cleavage
Insight: PCIQs exhibit a
approximately 130 °C higher than unchlorinated variants and outperform polychlorinated quinolines (PCQs) due to the altered resonance stabilization of the 2-position nitrogen, which optimally distributes the inductive pull of the halogens.
To ensure absolute trustworthiness and reproducibility, the thermal metrics above must be derived using a self-validating Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) protocol. As an Application Scientist, I mandate the following step-by-step workflow to isolate intrinsic thermal stability from experimental artifacts.
Step 1: System Validation (The Self-Validating Control)
Before running the heterocycles, run a standard of calcium oxalate monohydrate (
) from 25 °C to 1000 °C. The instrument is only validated if the three distinct mass loss steps (water, carbon monoxide, and carbon dioxide) align exactly with theoretical stoichiometric values (12.3%, 19.2%, and 30.1%). This proves the thermobalance and thermocouple are perfectly calibrated.
Step 2: Sample Preparation (Crucible Selection)
Weigh 5.0 ± 0.1 mg of the PCIQ sample into an alumina (
) crucible .
Causality: Platinum crucibles are standard in TGA, but at temperatures exceeding 300 °C, platinum can catalyze the dehalogenation of polychlorinated aromatics or form Pt-Cl alloys. Alumina is completely inert, ensuring the observed degradation is purely thermal.
Step 3: Thermal Ramp and Atmosphere Control
Purge the furnace with high-purity Nitrogen (
) at 50 mL/min for 30 minutes prior to the run, and maintain this flow during heating.
Causality: An inert atmosphere isolates pyrolytic thermolysis from oxidative degradation, ensuring the calculated reflects the intrinsic strength of the molecule's bonds, not its reactivity with oxygen. Heat the sample from 25 °C to 600 °C at multiple heating rates (5, 10, 15, and 20 °C/min).
Step 4: Evolved Gas Analysis (EGA)
Transfer the effluent gas to the Mass Spectrometer via a heated capillary line (set to 200 °C to prevent condensation). Monitor the
35 and 37 channels (chlorine isotopes) to detect the exact onset of dehalogenation, and the parent ion to differentiate between sample sublimation and actual bond cleavage.
Step 5: Kinetic Modeling
Apply the Flynn-Wall-Ozawa (FWO) isoconversional method to the multi-rate TGA data. By plotting the natural log of the heating rate against the inverse temperature at specific conversion fractions, you extract the activation energy (
).
Workflow Visualization
Workflow for self-validating TGA-MS thermal stability profiling of isoquinolines.
Applications in Drug Development
The exceptional thermal stability profile of PCIQs unlocks advanced manufacturing techniques that are impossible with standard UIQs. For instance, in Hot-Melt Extrusion (HME) —a technique used to enhance the bioavailability of poorly soluble drugs—processing temperatures frequently exceed 200 °C. Standard isoquinolines risk thermal degradation and the generation of toxic impurities during HME. In contrast, the robust
of PCIQs (>300 °C) provides a massive thermal safety window, ensuring API integrity, extending shelf-life, and minimizing batch-to-batch variability.
References
1.[1] Title: A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline
Source: International Journal of Chemical Kinetics
URL:[Link]
2.[2] Title: Polyhalogenoaromatic compounds. Part VI. Polychloro-quinolines and -isoquinolines
Source: Journal of the Chemical Society C: Organic (via CORE / Durham E-Theses)
URL:[Link]
3.[3] Title: Formation of indoles, isoquinolines, and other fused pyridines from azidoacrylates
Source: Journal of the Chemical Society, Perkin Transactions 1
URL:[Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Bromo-1,6-dichloroisoquinoline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Bromo-1,6-dichloroisoquinoline. Recognizing the paramount importance of safety in...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Bromo-1,6-dichloroisoquinoline. Recognizing the paramount importance of safety in the laboratory, this document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods. The recommendations herein are synthesized from safety data sheets of structurally similar halogenated isoquinolines and established best practices for handling chlorinated and brominated aromatic compounds.
Core Principles of Safe Handling
The foundational principle when working with any novel or poorly characterized chemical is to minimize all potential routes of exposure. This includes dermal contact, inhalation, and ingestion.[4][5] A thorough risk assessment should always precede any new experimental work.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.[6][7] The following PPE is mandatory when handling 7-Bromo-1,6-dichloroisoquinoline.
Eye and Face Protection
Chemical Splash Goggles: At a minimum, tightly fitting chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 are required to protect the eyes from splashes.[8][9]
Face Shield: In situations with a heightened risk of splashing or when handling larger quantities, a full-face shield should be worn in conjunction with chemical splash goggles.[8][10][11]
Skin and Body Protection
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.[5][12]
Chemical-Resistant Apron: For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
Gloves: Chemically resistant gloves are mandatory.[4][13] Given the halogenated aromatic nature of the compound, nitrile gloves are a suitable initial choice.[5][14] However, it is crucial to:
Inspect gloves for any signs of degradation or perforation before each use.[4][13]
Employ proper glove removal techniques to avoid contaminating the skin.[13]
Double-gloving can provide an additional layer of protection, especially during prolonged handling.[7][10]
Dispose of contaminated gloves immediately as hazardous waste.[13]
Respiratory Protection
All work with 7-Bromo-1,6-dichloroisoquinoline should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[4][5][12] If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, respiratory protection is necessary. A respirator with an appropriate filter for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2) should be used in accordance with a documented respiratory protection program.[13]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to ensure laboratory safety and environmental compliance.
Step-by-Step Handling Protocol
Preparation:
Designate a specific area within a chemical fume hood for the handling of 7-Bromo-1,6-dichloroisoquinoline.
Ensure that a safety shower and eyewash station are readily accessible.[9]
Assemble all necessary equipment and reagents before commencing work.
Don the appropriate PPE as determined by your risk assessment.
Weighing and Transfer:
Handle the solid compound carefully to avoid generating dust.[4][13]
Use a spatula for transfers.
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
During the Reaction:
Keep the reaction vessel closed to prevent the release of vapors.
Maintain a clean and organized workspace.
Post-Handling:
Thoroughly decontaminate the work area with an appropriate solvent.
Wash hands thoroughly with soap and water after removing gloves.[4][13]
Spill and Emergency Procedures
Minor Spill:
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
Collect the contaminated material into a designated hazardous waste container.[9][13]
Clean the spill area with a suitable solvent, followed by soap and water.[12]
Major Spill:
Evacuate the immediate area and alert colleagues and the institutional safety officer.[12]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][15] Seek medical attention.[13]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][13][15] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[16] Seek immediate medical attention.[16]
Disposal Plan
All waste containing 7-Bromo-1,6-dichloroisoquinoline, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[5][12]
Halogenated Waste: As a halogenated aromatic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[5]
Labeling: Ensure all waste containers are clearly and accurately labeled.
Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with institutional, local, and national regulations.[13][15]
Quantitative Data Summary
While specific toxicological data for 7-Bromo-1,6-dichloroisoquinoline is unavailable, the table below presents occupational exposure limits for related chlorinated aromatic compounds to provide a conservative framework for risk assessment.[12]
Compound
OSHA PEL (TWA)
NIOSH REL (TWA)
ACGIH TLV (TWA)
Chlorobenzene
75 ppm
50 ppm
10 ppm
Dichlorobenzene (o-, p- isomers)
50 ppm (C)
50 ppm (C)
10 ppm
Polychlorinated biphenyls (PCBs)
1 mg/m³ [skin]
0.001 mg/m³
0.5 mg/m³
Data sourced from BenchChem's guide on chlorinated aromatic compounds.[12]
Conclusion
The safe handling of 7-Bromo-1,6-dichloroisoquinoline necessitates a proactive and informed approach to personal protection and laboratory practice. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with this compound. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
Material Safety D
7-Bromo-1,3-dichloroisoquinoline SDS, 924271-40-9 Safety D
Protective Equipment | Plant Protection. Albert Kerbl GmbH.
Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
SAFETY D
1 - TCI Chemicals. TCI Chemicals.
SAFETY D
SAFETY D
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. Unknown Source.
7 - SAFETY D
Lab Procedure.
Handling liquid bromine and preparing bromine water | Demonstration.